molecular formula C46H72N4O9 B15569725 TPU-0037C

TPU-0037C

カタログ番号: B15569725
分子量: 825.1 g/mol
InChIキー: ABOXJBHGJDKUNW-ZWXORLBRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TPU-0037C is a useful research compound. Its molecular formula is C46H72N4O9 and its molecular weight is 825.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H72N4O9

分子量

825.1 g/mol

IUPAC名

2-[(4E,8E,12E,16Z)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18-,43-41-

InChIキー

ABOXJBHGJDKUNW-ZWXORLBRSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Antibacterial Engine: A Technical Guide to the Mechanism of Action of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Machinery of a Promising Anti-MRSA Agent

This technical guide provides a comprehensive analysis of the available scientific data on the mechanism of action of TPU-0037C, a potent antibacterial agent with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective therapies.

Executive Summary

This compound, a natural product derived from the marine actinomycete Streptomyces platensis, is a structural analogue of lydicamycin.[1][2] Its antibacterial activity is characterized by a selective spectrum against Gram-positive bacteria. While the precise molecular target of this compound has not been definitively elucidated in publicly available research, recent transcriptomic evidence strongly suggests that its mechanism of action centers on the induction of cell envelope stress in target bacteria. This guide will synthesize the current understanding of this compound's activity, detail its quantitative antibacterial performance, and outline the experimental methodologies that could be employed to further investigate its molecular mechanism.

Physicochemical Properties and Antibacterial Spectrum

This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide.[3] Its selective antibacterial activity is a key characteristic, with potent inhibition of Gram-positive organisms and a lack of efficacy against Gram-negative bacteria. This selectivity is likely due to differences in the cell envelope structure between these two bacterial classes.

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial GroupOrganismMIC (µg/mL)Reference
Gram-positiveVarious species0.39 - 3.13[1][2]
Gram-positiveMethicillin-resistant Staphylococcus aureus (MRSA)3.13[1][2]
Gram-negativeVarious species>50[1][2]

Proposed Mechanism of Action: Induction of Cell Envelope Stress

The most direct insight into the mechanism of action of the lydicamycin class of antibiotics, to which this compound belongs, comes from a recent transcriptomics study. This research revealed that exposure of Streptomyces coelicolor to lydicamycin results in the differential expression of genes associated with the cell envelope stress response. This finding is pivotal as it directs further investigation towards the bacterial cell wall and membrane as the primary targets of this compound.

The bacterial cell envelope is a complex, multi-layered structure that is essential for viability. It maintains cell shape, protects against environmental stresses, and regulates the passage of molecules. Disruption of any of the key processes involved in maintaining the cell envelope can lead to bacterial cell death.

Based on the available data, the proposed mechanism of action for this compound is the disruption of cell envelope homeostasis. This could occur through one or more of the following pathways:

  • Inhibition of Peptidoglycan Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the Gram-positive cell wall, would lead to a weakened cell structure and eventual lysis.

  • Disruption of Cell Membrane Integrity: Damage to the bacterial cell membrane could lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.

  • Interference with Precursor Transport: Inhibition of the transport of cell wall precursors across the cell membrane would halt the synthesis of new peptidoglycan.

The following diagram illustrates the potential points of intervention for this compound within the bacterial cell envelope, leading to cell stress.

TPU-0037C_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_cell_envelope Cell Envelope TPU_0037C This compound Cell_Envelope_Stress Cell Envelope Stress TPU_0037C->Cell_Envelope_Stress Induces Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Inhibition_of_PG_Synthesis Inhibition of Peptidoglycan Synthesis Cell_Envelope_Stress->Inhibition_of_PG_Synthesis Leads to Membrane_Disruption Membrane Disruption Cell_Envelope_Stress->Membrane_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Envelope_Stress->Bacterial_Cell_Death Results in

Proposed mechanism of action for this compound.

Detailed Methodologies for Key Experiments

To further elucidate the precise mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the in vitro antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.

Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in broth medium in a 96-well microtiter plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Assessment of Cell Envelope Stress

Objective: To confirm that this compound induces a cell envelope stress response in susceptible bacteria.

Methodology: A reporter gene assay using a promoter known to be upregulated under cell envelope stress conditions can be employed.

  • Construction of Reporter Strain: A reporter plasmid is constructed by fusing a promoter of a known cell envelope stress-responsive gene (e.g., the promoter of the liaI gene in Bacillus subtilis) to a reporter gene (e.g., lacZ or luciferase). This plasmid is then introduced into a susceptible bacterial strain.

  • Treatment with this compound: The reporter strain is grown to mid-logarithmic phase and then treated with sub-lethal concentrations of this compound. A known cell envelope stress-inducing antibiotic (e.g., bacitracin) is used as a positive control.

  • Reporter Gene Assay: At various time points after treatment, samples are taken, and the activity of the reporter enzyme is measured using a standard assay (e.g., β-galactosidase assay or luciferase assay).

  • Analysis: A significant increase in reporter gene expression in the presence of this compound would indicate the induction of cell envelope stress.

The following diagram outlines the workflow for the cell envelope stress reporter assay.

Cell_Envelope_Stress_Assay_Workflow Start Start: Construct Reporter Strain Grow_Culture Grow Reporter Strain to Mid-Log Phase Start->Grow_Culture Treatment Treat with this compound (and controls) Grow_Culture->Treatment Incubate Incubate for Various Time Points Treatment->Incubate Measure_Activity Measure Reporter Gene Activity Incubate->Measure_Activity Analyze Analyze Data: Compare to Controls Measure_Activity->Analyze Conclusion Conclusion: Induction of Cell Envelope Stress? Analyze->Conclusion

Workflow for the cell envelope stress reporter assay.
Investigation of Cell Membrane Permeability

Objective: To determine if this compound disrupts the integrity of the bacterial cell membrane.

Methodology: A fluorescence-based assay using a membrane-impermeant dye, such as propidium iodide (PI), can be used.

  • Preparation of Bacterial Suspension: A susceptible bacterial strain is grown to mid-logarithmic phase, harvested by centrifugation, and washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment and Staining: The bacterial suspension is treated with various concentrations of this compound. A membrane-disrupting agent (e.g., polymyxin B) is used as a positive control. Propidium iodide is added to the suspension.

  • Fluorescence Measurement: The fluorescence of the suspension is measured over time using a fluorometer.

  • Analysis: An increase in PI fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and intercalate with the bacterial DNA.

Future Directions

The current body of evidence strongly points towards the cell envelope as the primary target of this compound. To further refine our understanding of its mechanism of action, the following research avenues are recommended:

  • Identification of the Molecular Target: Utilizing techniques such as affinity chromatography with a labeled this compound probe to isolate its binding partner(s) within the bacterial cell.

  • Analysis of Peptidoglycan Synthesis: Employing assays that measure the incorporation of radiolabeled precursors into the cell wall to determine if this compound directly inhibits this process.

  • Measurement of Membrane Potential: Using potentiometric dyes to assess the effect of this compound on the bacterial membrane potential.

  • Whole-Genome Sequencing of Resistant Mutants: Generating and sequencing spontaneous mutants resistant to this compound to identify mutations in genes that may encode its target or be involved in resistance mechanisms.

The following diagram illustrates the logical relationship of these future experimental directions.

Future_Research_Directions Current_Hypothesis Hypothesis: This compound Induces Cell Envelope Stress Identify_Target Identify Molecular Target (Affinity Chromatography) Current_Hypothesis->Identify_Target PG_Synthesis_Assay Analyze Peptidoglycan Synthesis (Radiolabeling) Current_Hypothesis->PG_Synthesis_Assay Membrane_Potential_Assay Measure Membrane Potential (Potentiometric Dyes) Current_Hypothesis->Membrane_Potential_Assay Resistant_Mutant_Sequencing Sequence Resistant Mutants Current_Hypothesis->Resistant_Mutant_Sequencing Refined_Mechanism Refined Mechanism of Action Identify_Target->Refined_Mechanism PG_Synthesis_Assay->Refined_Mechanism Membrane_Potential_Assay->Refined_Mechanism Resistant_Mutant_Sequencing->Refined_Mechanism

Logical flow of future research to refine the mechanism of action.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics against challenging Gram-positive pathogens. The current evidence strongly supports a mechanism of action involving the induction of cell envelope stress. The experimental protocols and future research directions outlined in this guide provide a clear roadmap for the continued investigation and elucidation of its precise molecular target and mechanism, which will be critical for its potential translation into a clinical candidate.

References

Unveiling TPU-0037C: A Marine-Derived Antibiotic with Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Origin, Natural Source, and Biological Activity of a Promising Lydicamycin Congener

Abstract

TPU-0037C is a naturally occurring polyketide antibiotic belonging to the lydicamycin family of compounds. First isolated from the marine actinomycete Streptomyces platensis TP-A0598, this metabolite has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the origin, isolation, and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the producing organism, fermentation and isolation protocols, and summarizes its antibacterial activity.

Origin and Natural Source

This compound is a secondary metabolite produced by the marine actinomycete strain TP-A0598.[1] This strain was originally isolated from a deep-sea water sample collected in Toyama Bay, Japan.[1]

Taxonomy of the Producing Organism

The producing organism, strain TP-A0598, was initially identified as Streptomyces platensis based on its taxonomic characteristics.[1] Subsequent phylogenetic analysis has further classified this strain, and its genome has been sequenced, revealing the biosynthetic gene cluster responsible for the production of lydicamycin and its congeners, including this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C46H72N4O9
Molecular Weight 825.1 g/mol
Appearance Colorless film
Solubility Soluble in DMF, DMSO, ethanol, and methanol

Production and Isolation

The production of this compound is achieved through the fermentation of Streptomyces platensis TP-A0598, followed by a multi-step purification process.

Fermentation

While the complete, detailed fermentation protocol for the specific production of this compound is proprietary to the original research, general fermentation procedures for Streptomyces species to produce secondary metabolites involve the following steps:

  • Inoculum Preparation: A seed culture of Streptomyces platensis TP-A0598 is prepared by inoculating a suitable seed medium and incubating until sufficient biomass is achieved.

  • Production Fermentation: The seed culture is then transferred to a larger production medium designed to optimize the yield of the desired metabolites. Fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate it from other metabolites and impurities.[1] The general workflow is as follows:

  • Resin Adsorption: The culture broth is first passed through an HP-20 resin column to adsorb the target compounds.

  • ODS Column Chromatography: The crude extract from the resin is then subjected to chromatography on an octadecylsilanized (ODS) silica gel column.

  • Preparative HPLC: The final purification step is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Fermentation_Broth Fermentation Broth of S. platensis TP-A0598 HP20_Resin HP-20 Resin Chromatography Fermentation_Broth->HP20_Resin Crude_Extract Crude Extract HP20_Resin->Crude_Extract ODS_Column ODS Column Chromatography Crude_Extract->ODS_Column Partially_Purified_Fraction Partially Purified Fraction ODS_Column->Partially_Purified_Fraction Prep_HPLC Preparative HPLC Partially_Purified_Fraction->Prep_HPLC Pure_TPU0037C Pure this compound Prep_HPLC->Pure_TPU0037C

Isolation and Purification Workflow for this compound.

Biological Activity

This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria. It has shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.

Antibacterial Spectrum

The antibacterial activity of this compound has been quantified by determining its minimum inhibitory concentrations (MICs) against a panel of bacteria. The results are summarized in the table below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus FDA 209P0.39
Staphylococcus aureus Smith0.39
Staphylococcus aureus 55-2 (MRSA)3.13
Staphylococcus aureus 56-1 (MRSA)3.13
Bacillus subtilis PCI 2190.39
Micrococcus luteus PCI 10010.39
Escherichia coli NIHJ>50
Pseudomonas aeruginosa B-1>50
Klebsiella pneumoniae PCI 602>50

Data sourced from multiple references.[1]

Mechanism of Action

The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, as a congener of lydicamycin, it is believed to share a similar mechanism. Lydicamycin is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This disruption of a fundamental cellular process leads to the inhibition of bacterial growth. Further research is needed to identify the specific ribosomal binding site and the detailed molecular interactions of this compound.

The proposed mechanism of action for the lydicamycin class of antibiotics is depicted in the following diagram.

G cluster_bacterium Bacterial Cell TPU0037C This compound Ribosome 70S Ribosome TPU0037C->Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Proliferation Inhibition->Protein_Synthesis Inhibits

Proposed Mechanism of Action for this compound.

Conclusion

This compound, a metabolite of the marine actinomycete Streptomyces platensis TP-A0598, represents a promising lead compound in the search for new antibiotics. Its potent activity against Gram-positive bacteria, including MRSA, highlights its potential for further investigation and development. This guide has provided a detailed overview of its origin, production, and biological activity, offering a valuable resource for the scientific community. Future research should focus on elucidating its precise mechanism of action, optimizing its production, and evaluating its therapeutic potential in preclinical and clinical studies.

References

In-Depth Technical Guide to TPU-0037C: A Promising Anti-MRSA Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a polyketide antibiotic produced by the marine actinomycete Streptomyces platensis TP-A0598. A structural analogue of lydicamycin, this compound exhibits potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its production, isolation, and antimicrobial susceptibility testing are presented. Furthermore, the putative mechanism of action, involving the inhibition of bacterial peptide deformylase (PDF), is discussed, offering insights for future drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound, also known as 30-demethyl-8-deoxylydicamycin, is a complex macrolide with a molecular formula of C₄₆H₇₂N₄O₉ and a molecular weight of 825.1 g/mol .[1][2] Its formal chemical name is (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide.[1]

The structure of this compound is characterized by a polyketide chain, a decalin ring system, and a pyrrolidine moiety. It is structurally very similar to lydicamycin, differing by the absence of a methyl group at position 30 and a hydroxyl group at position 8.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 485815-61-0[1][2]
Molecular Formula C₄₆H₇₂N₄O₉[1][2]
Molecular Weight 825.1 g/mol [1][2]
Appearance A film[1]
Purity >95%[1][2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]

Biological Activity and Spectrum of Action

This compound demonstrates potent antibacterial activity exclusively against Gram-positive bacteria. It is particularly effective against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, and Micrococcus luteus. Notably, it shows no significant activity against Gram-negative bacteria.

Table 2: In Vitro Antibacterial Activity of this compound (MIC in μg/mL)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus FDA 209P0.39 - 3.13
Staphylococcus aureus (MRSA)3.13[3]
Bacillus subtilis PCI 2190.39 - 3.13
Micrococcus luteus PCI 10010.39 - 3.13
Escherichia coli NIHJ>50[3]
Pseudomonas aeruginosa B-1>50

Mechanism of Action: Inhibition of Peptide Deformylase

While the precise molecular mechanism of action for this compound has not been definitively elucidated, recent studies on its close analogue, lydiamycin, strongly suggest that it functions as an inhibitor of peptide deformylase (PDF) . PDF is an essential bacterial enzyme that catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is crucial for protein maturation and bacterial viability, making PDF an attractive target for novel antibiotics.

The proposed mechanism involves this compound binding to the active site of PDF, thereby preventing it from processing nascent polypeptide chains. This leads to an accumulation of formylated proteins, disruption of protein function, and ultimately, bacterial cell death.

bacterial_protein_synthesis_inhibition cluster_synthesis Bacterial Protein Synthesis cluster_maturation Protein Maturation cluster_inhibition Inhibition by this compound Met_tRNA Met-tRNA fMet_tRNA fMet-tRNA Met_tRNA->fMet_tRNA Formyl- transferase Ribosome Ribosome fMet_tRNA->Ribosome Nascent_Protein Nascent Polypeptide (with fMet) Ribosome->Nascent_Protein Translation PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Deformylated_Protein Deformylated Polypeptide PDF->Deformylated_Protein Deformylation Blocked_PDF Blocked PDF MAP Methionine Aminopeptidase (MAP) Deformylated_Protein->MAP Mature_Protein Mature Protein MAP->Mature_Protein Methionine Excision TPU_0037C This compound TPU_0037C->PDF

Figure 1. Proposed mechanism of action of this compound via inhibition of the bacterial peptide deformylase (PDF) pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of this compound and related compounds.

Fermentation of Streptomyces platensis TP-A0598

The production of this compound is achieved through the fermentation of Streptomyces platensis strain TP-A0598, which was originally isolated from a seawater sample.

fermentation_workflow start Start: S. platensis TP-A0598 slant culture seed_culture Seed Culture Preparation (Medium: TSB, 28°C, 2 days) start->seed_culture production_culture Production Culture (Medium: ISP2, 28°C, 7 days, rotary shaker) seed_culture->production_culture Inoculation harvest Harvest (Centrifugation to separate mycelium and supernatant) production_culture->harvest end Proceed to Extraction harvest->end

Figure 2. General workflow for the fermentation of S. platensis TP-A0598 to produce this compound.

Seed Culture:

  • A loopful of spores from a mature slant culture of S. platensis TP-A0598 is inoculated into a 500-mL flask containing 100 mL of Tryptic Soy Broth (TSB).

  • The flask is incubated at 28°C for 2 days on a rotary shaker at 200 rpm.

Production Culture:

  • The seed culture (5 mL) is used to inoculate a 2-L flask containing 500 mL of ISP2 medium (Yeast Extract-Malt Extract Agar).

  • The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

This compound is extracted from both the culture broth and the mycelium.

purification_workflow start Start: Fermentation Harvest (Mycelium and Supernatant) mycelium_extraction Mycelium Extraction (Acetone) start->mycelium_extraction supernatant_extraction Supernatant Extraction (Ethyl Acetate) start->supernatant_extraction combine_extracts Combine and Concentrate Extracts mycelium_extraction->combine_extracts supernatant_extraction->combine_extracts diaion_hp20 Diaion HP-20 Column Chromatography (Elution with aqueous acetone) combine_extracts->diaion_hp20 silica_gel Silica Gel Column Chromatography (Elution with chloroform-methanol gradient) diaion_hp20->silica_gel hplc Preparative HPLC (ODS column, acetonitrile-water gradient) silica_gel->hplc end Pure this compound hplc->end

Figure 3. Step-by-step workflow for the isolation and purification of this compound.
  • Extraction: The mycelial cake is extracted with acetone, and the supernatant is extracted with ethyl acetate. The organic extracts are combined and concentrated under reduced pressure.

  • Diaion HP-20 Chromatography: The crude extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of aqueous acetone.

  • Silica Gel Chromatography: The active fractions are pooled, concentrated, and further purified by silica gel column chromatography using a chloroform-methanol gradient.

  • Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilyl) column with an acetonitrile-water gradient to yield pure this compound.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to an early logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria, including the challenging pathogen MRSA. Its putative mechanism of action, the inhibition of the essential bacterial enzyme peptide deformylase, represents a valuable target for the development of new antibiotics with a low potential for cross-resistance to existing drug classes. The detailed protocols provided in this guide for the production, isolation, and biological evaluation of this compound will facilitate further research into this and related compounds. Future studies should focus on the definitive elucidation of its mechanism of action, in vivo efficacy, and toxicological profile to fully assess its therapeutic potential. Furthermore, medicinal chemistry efforts to synthesize analogues with improved potency, spectrum, and pharmacokinetic properties are warranted.

References

Unveiling the Antibacterial Potential of TPU-0037C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic, identified as a congener of lydicamycin, produced by the marine actinomycete Streptomyces platensis TP-A0598.[1] As a member of the lydicamycin family, this compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action.

Antibacterial Spectrum of Activity of this compound

The antibacterial activity of this compound has been quantitatively assessed using the minimum inhibitory concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary
Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusFDA 209P3.13
Staphylococcus aureusSmith3.13
Staphylococcus aureus277 (MRSA)3.13
Staphylococcus aureus353 (MRSA)3.13
Bacillus subtilisPCI 2190.39
Micrococcus luteusPCI 10010.39
Escherichia coliNIHJ>50
Proteus vulgaris>50
Pseudomonas aeruginosaB-1>50

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial experiment for assessing its antibacterial potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains was determined using the broth microdilution method. This standard and widely accepted technique allows for the quantitative assessment of the in vitro activity of an antimicrobial agent.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar plates overnight at 37°C.

    • Several colonies are used to inoculate a tube of sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Each well containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control well containing the bacterial suspension without any antibiotic, and a negative control well containing only MHB.

    • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of 96-Well Plate Inoculum_Prep->Inoculation TPU_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions of this compound TPU_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection OD_Measurement OD600 Measurement Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for determining the MIC of this compound.

Antibacterial Spectrum of this compound

Antibacterial_Spectrum Antibacterial Spectrum of this compound cluster_gram_positive Gram-Positive Bacteria (Susceptible) cluster_gram_negative Gram-Negative Bacteria (Resistant) TPU_0037C This compound Staphylococcus_aureus Staphylococcus aureus (including MRSA) TPU_0037C->Staphylococcus_aureus MIC: 3.13 µg/mL Bacillus_subtilis Bacillus subtilis TPU_0037C->Bacillus_subtilis MIC: 0.39 µg/mL Micrococcus_luteus Micrococcus luteus TPU_0037C->Micrococcus_luteus MIC: 0.39 µg/mL Escherichia_coli Escherichia coli TPU_0037C->Escherichia_coli MIC: >50 µg/mL Proteus_vulgaris Proteus vulgaris TPU_0037C->Proteus_vulgaris MIC: >50 µg/mL Pseudomonas_aeruginosa Pseudomonas aeruginosa TPU_0037C->Pseudomonas_aeruginosa MIC: >50 µg/mL

Caption: Summary of this compound's antibacterial activity.

Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to lydicamycin suggests a comparable mechanism of action. Lydicamycin belongs to the polyketide-peptide hybrid family of natural products. Although detailed mechanistic studies on lydicamycins are limited, recent research on related compounds and the observed biological effects provide some insights.

One study has shown that lydicamycins can induce morphological differentiation in certain bacteria, suggesting an interaction with the bacterial cell envelope or developmental processes. It is plausible that this compound, like other complex natural product antibiotics, may have multiple effects on bacterial cells. Further research is required to identify the specific molecular target and signaling pathways affected by this compound to fully understand its antibacterial mechanism.

Conclusion

This compound is a promising antibacterial agent with potent activity against a range of Gram-positive bacteria, including challenging MRSA strains. Its narrow spectrum of activity, targeting Gram-positive pathogens while sparing Gram-negative bacteria, could be advantageous in certain clinical applications. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future investigations should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety, and exploring potential for synthetic optimization to enhance its antimicrobial properties.

References

The Discovery of TPU-0037C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the discovery, characterization, and biological activity of TPU-0037C, a novel antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a polyketide antibiotic that was first isolated from the marine actinomycete Streptomyces platensis TP-A0598. It is a structural analog of lydicamycin and has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide summarizes the key findings related to its discovery and initial characterization.

Quantitative Data

The antimicrobial potency of this compound and its congeners was determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of TPU-0037 Compounds

MicroorganismTPU-0037ATPU-0037BThis compoundTPU-0037DLydicamycinVancomycin
Staphylococcus aureus FDA 209P3.131.560.783.131.560.78
Staphylococcus aureus Smith3.131.560.783.131.560.78
Staphylococcus aureus 55-2 (MRSA)6.253.131.566.253.130.78
Staphylococcus aureus 56-1 (MRSA)6.253.131.566.253.130.78
Bacillus subtilis PCI 2191.560.780.391.560.780.39
Micrococcus luteus PCI 10013.131.560.783.131.560.2
Escherichia coli NIHJ>50>50>50>50>50>50
Pseudomonas aeruginosa B-7>50>50>50>50>50>50
Klebsiella pneumoniae 1082E>50>50>50>50>50>50

Experimental Protocols

Fermentation of Producing Strain

The producing strain, Streptomyces platensis TP-A0598, was cultured to produce this compound.

  • Seed Culture: A loopful of the mature slant culture of S. platensis TP-A0598 was inoculated into a 100-ml Erlenmeyer flask containing 20 ml of a seed medium (1.0% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% meat extract, 0.5% NaCl, pH 7.2). The flask was incubated on a rotary shaker at 28°C for 2 days.

  • Production Culture: The seed culture (1 ml) was transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (2.0% soluble starch, 1.0% glucose, 0.5% peptone, 0.5% meat extract, 0.2% yeast extract, 0.3% CaCO₃, pH 7.0). The fermentation was carried out at 28°C for 7 days on a rotary shaker.

Isolation and Purification of this compound

The following workflow was used to isolate and purify this compound from the fermentation broth.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 7-day Fermentation of S. platensis TP-A0598 Centrifugation Centrifugation Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake AcetoneExtraction Acetone Extraction MycelialCake->AcetoneExtraction Concentration1 Concentration AcetoneExtraction->Concentration1 EthylAcetateExtraction Ethyl Acetate Extraction Concentration1->EthylAcetateExtraction Concentration2 Concentration to Oily Residue EthylAcetateExtraction->Concentration2 SilicaGel Silica Gel Chromatography Concentration2->SilicaGel ODS ODS Flash Chromatography SilicaGel->ODS PrepHPLC Preparative HPLC ODS->PrepHPLC TPU0037C Pure this compound PrepHPLC->TPU0037C G TPU0037C This compound CellWallTarget Bacterial Cell Wall Biosynthesis Target (Hypothesized) TPU0037C->CellWallTarget Binds to Inhibition Inhibition of Peptidoglycan Synthesis CellWallTarget->Inhibition Leads to CellLysis Cell Lysis and Death Inhibition->CellLysis Results in

TPU-0037C: A Novel Marine-Derived Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery and Development Professionals

Abstract

In the global battle against antimicrobial resistance, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a significant threat to public health. The continuous need for novel therapeutic agents has driven research into unique natural sources, such as marine microorganisms. This technical guide details TPU-0037C, a promising anti-MRSA compound isolated from the marine actinomycete Streptomyces platensis. This compound, a structural analogue of lydicamycin, demonstrates potent and selective activity against Gram-positive bacteria, including various strains of MRSA. This document consolidates the available data on this compound, presenting its physicochemical properties, in vitro antibacterial efficacy, and the standard experimental protocols utilized in its initial characterization. Due to the limited publicly available data, this guide also highlights areas requiring further investigation, such as its precise mechanism of action, in vivo efficacy, and comprehensive toxicity profile, to fully assess its therapeutic potential.

Introduction

The emergence and spread of multidrug-resistant bacteria, particularly MRSA, have created an urgent need for the discovery and development of new classes of antibiotics. Marine environments, with their vast biodiversity, represent a largely untapped reservoir of novel bioactive compounds. Actinomycetes, a group of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

This compound is a metabolite produced by the marine-derived actinomycete Streptomyces platensis.[1][2] Structurally similar to lydicamycin, this compound has demonstrated significant inhibitory activity against Gram-positive bacteria, including clinically relevant MRSA strains, while showing no efficacy against Gram-negative bacteria.[1][2] This selective spectrum of activity suggests a specific mode of action that warrants further exploration for its potential as a lead compound in anti-MRSA drug development.

This whitepaper provides a comprehensive overview of the current knowledge on this compound, aimed at researchers, scientists, and drug development professionals. It summarizes the quantitative data on its antibacterial activity, details relevant experimental methodologies, and uses visualizations to illustrate logical workflows in its discovery and its selective action.

Physicochemical Properties

This compound is a complex polyketide with the following properties:

PropertyValueReference
Chemical Name (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide[1]
Alternate Name 8-Dehydroxy-30-demethyllydicamycin[3]
CAS Number 485815-61-0[1]
Molecular Formula C46H72N4O9[1]
Molecular Weight 825.1 g/mol [1]
Appearance Colorless film[3]
Purity >95% by HPLC[3]
Solubility Soluble in DMF, DMSO, ethanol, and methanol[1]
Storage -20°C[3]

In Vitro Antibacterial Activity

This compound has been shown to be highly active against a range of Gram-positive bacteria, including MRSA. Its activity is selective, with no significant effect on Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Bacterial StrainMIC (µg/mL)Reference
Gram-Positive Bacteria0.39 - 3.13[1][2]
Methicillin-Resistant S. aureus (MRSA)3.13[1][2]
Gram-Negative Bacteria>50[1][2]

Experimental Protocols

While the detailed experimental protocols from the primary literature are not fully available, standard microbiological methods are typically employed for the initial characterization of a novel antimicrobial agent.

General Workflow for Discovery and Characterization

The discovery of a novel anti-MRSA agent like this compound from a marine source typically follows a structured workflow.

discovery_workflow cluster_collection Sample Collection & Isolation cluster_fermentation Fermentation & Extraction cluster_screening Screening & Purification cluster_characterization Characterization sample Marine Sample (e.g., Seawater) isolate Isolate Actinomycete Strain (Streptomyces platensis) sample->isolate ferment Culture Fermentation isolate->ferment extract Solvent Extraction of Culture Broth ferment->extract screen Anti-MRSA Activity Screening extract->screen purify Bioassay-Guided Purification (HPLC) screen->purify structure Structural Elucidation (NMR, MS) purify->structure activity In Vitro Activity (MIC Determination) structure->activity

Caption: Workflow for the discovery of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Culture Preparation: Bacterial strains, including MRSA and other Gram-positive and Gram-negative organisms, are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold serial dilutions are then made in broth in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, its structural similarity to lydicamycin suggests that it may share a similar mode of action. Lydicamycins are known to be complex polyketides, and compounds in this class often exert their antibacterial effects by interfering with essential cellular processes in bacteria. Given its selective activity against Gram-positive bacteria, it is plausible that this compound targets a component of the bacterial cell wall or cell membrane that is unique to this group of organisms, or it may inhibit a key intracellular process.

selective_action cluster_gram_positive Gram-Positive Bacterium (e.g., MRSA) cluster_gram_negative Gram-Negative Bacterium TPU This compound gp_target Specific Target (e.g., Cell Wall/Membrane) TPU->gp_target gn_no_target Target Absent or Inaccessible TPU->gn_no_target gp_effect Inhibition of Growth gp_target->gp_effect gn_no_effect No Inhibition gn_no_target->gn_no_effect

Caption: Conceptual diagram of this compound's selective antibacterial action.

In Vivo Efficacy and Toxicity

As of the date of this publication, there is no publicly available data on the in vivo efficacy of this compound in animal models of MRSA infection. Furthermore, comprehensive toxicological studies to determine its safety profile, including parameters such as the 50% lethal dose (LD50) and potential for cytotoxicity against mammalian cells, have not been reported. These studies are critical next steps in evaluating the therapeutic potential of this compound.

Future Directions

This compound represents a promising starting point for the development of a new anti-MRSA therapeutic. However, significant further research is required to advance this compound through the drug development pipeline. Key areas for future investigation include:

  • Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action of this compound is a high priority. This will not only provide a deeper understanding of its antibacterial activity but also aid in the design of more potent and selective derivatives.

  • In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of MRSA infection (e.g., skin infection, sepsis models) is essential to determine its therapeutic potential in a physiological context.

  • Toxicity and Safety Pharmacology: A comprehensive assessment of the toxicity profile of this compound is required, including in vitro cytotoxicity assays against various mammalian cell lines and in vivo toxicology studies in animal models.

  • Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: The chemical structure of this compound offers opportunities for modification to improve its potency, pharmacokinetic properties, and safety profile. SAR studies will be crucial in identifying the key structural features responsible for its anti-MRSA activity.

  • Biosynthetic Pathway Engineering: Understanding and manipulating the biosynthetic pathway of this compound in Streptomyces platensis could enable the production of novel analogues with improved properties.

Conclusion

This compound is a novel marine-derived natural product with potent and selective in vitro activity against MRSA. Its unique chemical structure and biological activity make it an attractive candidate for further investigation as a potential new antibiotic. While the current data is limited to its initial discovery and in vitro characterization, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising anti-MRSA agent. The path forward will require a multidisciplinary approach, combining microbiology, medicinal chemistry, pharmacology, and toxicology to fully elucidate its properties and potential for clinical development.

References

An In-Depth Technical Guide on the Preliminary In Vitro Evaluation of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel polyketide antibiotic identified as a metabolite from the marine actinomycete Streptomyces platensis[1]. Structurally, it is a close analogue of lydicamycin, specifically 30-demethyl-8-deoxylydicamycin[2]. As a member of the lydicamycin family, this compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA)[2]. This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, detailing its antibacterial spectrum, mechanism of action, and the experimental protocols utilized for its characterization.

Chemical Properties of this compound:

  • CAS Number: 485815-61-0[2]

  • Molecular Formula: C46H72N4O9[2]

  • Alternate Names: 8-Dehydroxy-30-demethyllydicamycin[2]

In Vitro Antibacterial Activity

The primary in vitro evaluation of an antibacterial compound involves determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

The antibacterial activity of this compound has been characterized against a range of bacterial species. The available data indicates selective and potent activity against Gram-positive bacteria, with significantly less or no activity against Gram-negative bacteria.

Bacterial TypeOrganism(s)Reported MIC Range (µg/mL)Reference
Gram-positive Staphylococcus aureus (including MRSA)0.39 - 3.13[3]
Bacillus subtilis1.56 - 12.5 (for congeners)[1]
Micrococcus luteus1.56 - 12.5 (for congeners)[1]
Gram-negative Escherichia coli, Pseudomonas aeruginosa>50[1]

Note: The broader range for B. subtilis and M. luteus is reported for the general class of TPU-0037 congeners as specific data for this compound against these strains is not detailed in the available literature.

Mechanism of Action: Inhibition of Peptide Deformylase

This compound, as a structural analogue of lydicamycin, is understood to exert its antibacterial effect by targeting and inhibiting peptide deformylase (PDF) . PDF is an essential bacterial enzyme that plays a critical role in protein synthesis.

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For the nascent polypeptide to mature into a functional protein, the N-formyl group must be removed. This crucial step is catalyzed by PDF. By inhibiting PDF, this compound prevents the removal of the formyl group, leading to the accumulation of non-functional, formylated proteins. This disruption of protein maturation ultimately results in the cessation of bacterial growth and cell death. The lack of a PDF-dependent protein synthesis pathway in higher eukaryotes makes this enzyme an attractive and selective target for antibacterial agents.

Mechanism of Action of this compound cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Ribosome Ribosome Translating mRNA NascentPeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->NascentPeptide Translation PDF Peptide Deformylase (PDF) NascentPeptide->PDF Deformylation Step Accumulation Accumulation of Non-functional Proteins NascentPeptide->Accumulation Leads to MatureProtein Functional Mature Protein PDF->MatureProtein Catalyzes Removal of Formyl Group InhibitedPDF Inhibited PDF TPU0037C This compound TPU0037C->PDF Inhibits Bacteriostatic Bacteriostatic/Bactericidal Effect Accumulation->Bacteriostatic

This compound inhibits bacterial growth by targeting peptide deformylase.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC Assay via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

4.1.1 Materials and Reagents:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • McFarland turbidity standards (0.5)

  • Incubator (35-37°C)

  • Multichannel pipette

4.1.2 Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.1.3 Plate Preparation and Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • In the first column of wells, add an additional 50 µL of the this compound stock solution at a concentration that is twice the highest desired final concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 50 µL from the last dilution column. This creates a gradient of this compound concentrations.

  • Reserve one column for a positive control (no drug, only inoculum) and one column for a negative/sterility control (no drug, no inoculum).

  • Add 50 µL of the prepared bacterial inoculum (from step 4.1.2) to each well, except for the negative control wells. This brings the final volume in each well to 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

4.1.4 Interpretation of Results:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by the absence of a bacterial pellet at the bottom of the well.

  • The positive control well should show clear turbidity, and the negative control well should remain clear.

start Start: Prepare Materials inoculum 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) start->inoculum dilution 2. Serial Dilution of this compound in 96-well plate inoculum->dilution inoculation 3. Inoculate Wells with Bacteria (Final conc. ~5x10^5 CFU/mL) dilution->inoculation incubation 4. Incubate Plate (37°C for 16-20 hours) inoculation->incubation reading 5. Read Results (Visual inspection for turbidity) incubation->reading end End: Determine MIC reading->end

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The preliminary in vitro data for this compound are promising, highlighting its potential as a selective antibacterial agent against Gram-positive pathogens, including multidrug-resistant strains. Its mechanism of action via the inhibition of the essential bacterial enzyme peptide deformylase provides a clear rationale for its selective toxicity.

Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Expanding the MIC testing to a broader panel of clinical isolates.

  • Conducting time-kill kinetic studies to determine if the effect is bactericidal or bacteriostatic.

  • Evaluating in vitro cytotoxicity against various human cell lines to establish a preliminary safety profile.

  • Investigating the potential for resistance development.

This foundational in vitro data serves as a critical stepping stone for advancing this compound into further preclinical development as a potential new antibiotic.

References

An In-depth Technical Guide to TPU-0037C and its Relationship to Lydicamycin Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product TPU-0037C and its relationship to the lydicamycin family of antibiotics. It covers the discovery, chemical properties, and biological activities of these compounds, with a particular focus on their potential as antibacterial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Actinomycetes, particularly species of the genus Streptomyces, have historically been a rich source of clinically important antibiotics. Lydicamycin and its congeners, including this compound, are a class of potent polyketide antibiotics produced by Streptomyces species that exhibit significant activity against Gram-positive bacteria, including MRSA. This guide delves into the technical details of this compound and its chemical relatives, providing a foundation for further research and development.

Discovery and Chemical Properties

This compound is a congener of lydicamycin, a structurally unique polyketide. These compounds are produced by marine-derived actinomycetes, specifically Streptomyces platensis and Streptomyces lydicus.[1][2][3] this compound is also known as 8-Dehydroxy-30-demethyllydicamycin.[4]

Chemical Structure

The chemical structures of this compound and its parent compound, lydicamycin, are complex, featuring a polyketide backbone with multiple stereocenters.

Table 1: Chemical Properties of this compound and Lydicamycin

PropertyThis compoundLydicamycin
Molecular Formula C₄₆H₇₂N₄O₉C₄₇H₇₄N₄O₁₀
Molecular Weight 825.1 g/mol 841.1 g/mol
CAS Number 485815-61-0133352-27-9
Appearance Colorless filmNot specified
Solubility Soluble in ethanol, methanol, DMF, and DMSO.Not specified

Source: Data compiled from multiple sources.

Biological Activity

This compound and its congeners display potent antibacterial activity, primarily against Gram-positive bacteria. Their efficacy against MRSA makes them promising candidates for further investigation.

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC values for this compound and other lydicamycin congeners have been determined against a range of bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Congeners against various Bacteria

OrganismTPU-0037A (µg/mL)TPU-0037B (µg/mL)This compound (µg/mL)TPU-0037D (µg/mL)
Staphylococcus aureus FDA 209P3.136.250.783.13
Staphylococcus aureus Smith3.136.250.783.13
Staphylococcus aureus 23-MR6.2512.53.136.25
Staphylococcus aureus 110-MR6.2512.53.136.25
Bacillus subtilis PCI 2191.563.130.391.56
Micrococcus luteus PCI 10011.563.130.391.56
Escherichia coli NIHJ>50>50>50>50
Pseudomonas aeruginosa B-1>50>50>50>50

Source: Data from the referenced scientific literature.

Experimental Protocols

This section outlines general experimental procedures relevant to the study of this compound and lydicamycin. Specific parameters may require optimization for individual laboratory settings.

Fermentation and Isolation

The production of this compound and lydicamycin is achieved through fermentation of the producing Streptomyces strain.[2][5]

Representative Fermentation and Isolation Workflow:

  • Inoculum Preparation: A seed culture of Streptomyces platensis is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 2-3 days at 28-30°C with shaking.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal yield and can include sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and minerals. Fermentation is carried out for 5-7 days at 28-30°C with aeration and agitation.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The active compounds are then extracted from the mycelial cake and/or the supernatant using an organic solvent such as ethyl acetate or butanol.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic steps to purify the target compounds. This typically involves:

    • Adsorption Chromatography: Using resins like Diaion HP-20 to capture the compounds from the crude extract.

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Reversed-Phase Chromatography (e.g., ODS column): For further purification based on hydrophobicity.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure compounds.[5]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Streptomyces platensis) Production Production Fermentation Inoculum->Production Harvest Harvest Broth Production->Harvest Solvent_Extraction Solvent Extraction Harvest->Solvent_Extraction Adsorption Adsorption Chromatography (e.g., HP-20) Solvent_Extraction->Adsorption Silica Silica Gel Chromatography Adsorption->Silica RP_HPLC Reversed-Phase HPLC Silica->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Fig. 1: General workflow for the fermentation and isolation of this compound.
Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10]

Broth Microdilution Protocol:

  • Prepare Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). For lipophilic compounds, the addition of a surfactant like Tween 80 (e.g., 0.002%) may be necessary to prevent adsorption to the plastic.[10]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assays

Assessing the toxicity of a compound against mammalian cells is a crucial step in drug development. The MTT or XTT assays are common colorimetric methods for determining cell viability.[11][12][13][14]

MTT Assay Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Mechanism of Action and Biological Pathways

The precise antibacterial mechanism of action for this compound and lydicamycin is still under investigation. However, evidence suggests potential interference with bacterial cell division and other cellular processes.

Potential Interaction with FtsZ

FtsZ is a bacterial protein that is a homolog of eukaryotic tubulin. It plays a critical role in bacterial cell division by forming the Z-ring at the division site. Inhibition of FtsZ polymerization is a promising target for new antibiotics. While not definitively proven for lydicamycin or its congeners, their structural complexity and potent antibacterial activity make FtsZ a plausible target.

Workflow for Investigating FtsZ Inhibition:

G Purified_FtsZ Purified FtsZ Protein Polymerization_Assay In vitro FtsZ Polymerization Assay (e.g., light scattering, sedimentation) Purified_FtsZ->Polymerization_Assay Inhibition Inhibition? Polymerization_Assay->Inhibition Compound This compound / Lydicamycin Compound->Polymerization_Assay Microscopy Fluorescence Microscopy of Bacterial Cells Compound->Microscopy GTP GTP GTP->Polymerization_Assay Z_Ring Z-ring formation Microscopy->Z_Ring Cell_Division Cell Division Z_Ring->Cell_Division Inhibition->Cell_Division blocks

Fig. 2: Experimental workflow to investigate the potential inhibition of FtsZ by this compound.
Induction of Sporulation in Streptomyces

Lydicamycins have been observed to induce morphological differentiation, specifically sporulation, in other actinobacteria.[15] This suggests a role for these molecules in microbial communication and competition. The signaling pathway likely involves the activation of stress-response genes and developmental regulators.

Proposed Signaling Pathway for Lydicamycin-Induced Sporulation:

G Lydicamycin Lydicamycin Cell_Envelope_Stress Cell Envelope Stress Response Lydicamycin->Cell_Envelope_Stress Developmental_Regulators Upregulation of Developmental Regulators (e.g., bld, whi genes) Cell_Envelope_Stress->Developmental_Regulators Aerial_Mycelium Aerial Mycelium Formation Developmental_Regulators->Aerial_Mycelium Sporulation Sporulation Aerial_Mycelium->Sporulation

Fig. 3: Proposed signaling cascade for lydicamycin-induced sporulation in Streptomyces.
Inhibition of Auxin Transport in Plants

Recent studies have revealed a herbicidal activity for lydicamycin, which is attributed to the inhibition of auxin transport in plants like Arabidopsis thaliana.[16] The proposed mechanism involves the overaccumulation of flavonols, which in turn interfere with the function of PIN proteins responsible for auxin efflux.

Proposed Mechanism of Auxin Transport Inhibition:

G Lydicamycin Lydicamycin Flavonol_Accumulation Flavonol Overaccumulation Lydicamycin->Flavonol_Accumulation PIN_Proteins PIN Protein Dysfunction Flavonol_Accumulation->PIN_Proteins Auxin_Transport Polar Auxin Transport PIN_Proteins->Auxin_Transport inhibits Plant_Development Altered Plant Development Auxin_Transport->Plant_Development disrupts

Fig. 4: Proposed mechanism of lydicamycin-induced inhibition of auxin transport in plants.

Biosynthesis

This compound and other lydicamycin congeners are synthesized by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid biosynthetic gene cluster (BGC).[1][17] The analysis of this BGC in Streptomyces sp. TP-A0598 has provided insights into the biosynthetic pathway of these complex molecules.[1]

Conclusion

This compound and the broader family of lydicamycin congeners represent a promising class of antibacterial compounds with potent activity against clinically relevant Gram-positive pathogens, including MRSA. Their complex chemical structures and multifaceted biological activities, including the induction of sporulation in their producers and herbicidal effects, underscore the intricate roles of natural products in microbial ecology. Further elucidation of their antibacterial mechanism of action and optimization of their production are critical next steps in evaluating their therapeutic potential. This technical guide provides a consolidated resource to facilitate these future research endeavors.

References

The Architectural Blueprint of a Novel Antibiotic: A Deep Dive into the Biosynthesis of TPU-0037C in Streptomyces platensis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the biosynthetic pathway of TPU-0037C, a potent anti-MRSA agent, within its producing organism, Streptomyces platensis TP-A0598 (reclassified as Streptomyces lydicamycinicus). This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a structural analogue of the well-characterized antibiotic, lydicamycin. The elucidation of its biosynthesis offers a roadmap for potential bioengineering and the generation of novel derivatives with enhanced therapeutic properties.

Executive Summary

This compound is a member of the lydicamycin family of antibiotics, which are hybrid polyketide-nonribosomal peptide natural products.[1][2] The biosynthetic machinery for these compounds is encoded within a dedicated gene cluster in S. platensis TP-A0598.[2][3][4] This guide will dissect the proposed biosynthetic pathway, detail the functions of the key enzymatic players, present available quantitative data, and outline the experimental methodologies pivotal for such investigations.

The Lydicamycin Biosynthetic Gene Cluster (BGC)

The production of this compound and its congeners is orchestrated by a large, hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) gene cluster.[3][4][5] Analysis of the S. platensis TP-A0598 genome has identified this cluster and allowed for the putative assignment of functions to the open reading frames (ORFs) within it.[3][4] The core of the biosynthetic machinery is a Type I PKS system, which is responsible for the assembly of the polyketide backbone, and an NRPS system for the incorporation of the amino acid-derived moieties.

Table 1: Key Genes in the Lydicamycin Biosynthetic Gene Cluster and Their Putative Functions

Gene/ProteinPutative FunctionRole in Biosynthesis
PKS ModulesType I Polyketide SynthaseAssembly of the polyketide chain from extender units like malonyl-CoA and methylmalonyl-CoA.
NRPS ModulesNonribosomal Peptide SynthetaseIncorporation of amino acid precursors, such as L-arginine, to form the pyrrolidine ring.
Acyltransferase (AT)PKS DomainSelects and loads the correct extender unit (e.g., malonyl-CoA) onto the growing polyketide chain.
Ketosynthase (KS)PKS DomainCatalyzes the Claisen condensation to extend the polyketide chain.
Ketoreductase (KR)PKS DomainReduces a β-keto group to a hydroxyl group.
Dehydratase (DH)PKS DomainEliminates a water molecule to form a double bond.
Enoylreductase (ER)PKS DomainReduces a double bond to a single bond.
Thioesterase (TE)PKS/NRPS DomainCatalyzes the release of the final product from the synthase.
Tailoring Enzymese.g., Oxidoreductases, MethyltransferasesPost-PKS/NRPS modifications such as hydroxylation, methylation, and cyclization to generate the final this compound structure.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the loading of a starter unit onto the PKS/NRPS assembly line. The polyketide chain is then elongated through the sequential addition of extender units, with specific domains within the PKS modules dictating the reduction state at each step. This is followed by the incorporation of an L-arginine-derived unit by the NRPS machinery, which ultimately forms the characteristic amidinopyrrolidine ring.[6] The final structure is achieved through a series of post-assembly modifications by tailoring enzymes, including hydroxylations and demethylations that differentiate this compound from lydicamycin.[7]

This compound Biosynthesis Pathway cluster_0 Precursor Supply cluster_1 Core Assembly cluster_2 Modification and Release Malonyl-CoA Malonyl-CoA PKS Type I PKS Modules Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS L-Arginine L-Arginine NRPS NRPS Modules L-Arginine->NRPS Linear_Intermediate Linear Polyketide-Peptide Intermediate PKS->Linear_Intermediate Chain Elongation NRPS->Linear_Intermediate Amide Bond Formation TE Thioesterase (TE) Linear_Intermediate->TE Tailoring Tailoring Enzymes (Oxidoreductases, etc.) This compound This compound Tailoring->this compound Post-Assembly Modification TE->Tailoring Release & Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The primary quantitative data available for this compound and its congeners pertains to their biological activity. The minimum inhibitory concentrations (MICs) against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), have been determined.[7]

Table 2: Minimum Inhibitory Concentrations (MIC, µg/ml) of TPU-0037 Congeners

OrganismTPU-0037ATPU-0037BThis compoundTPU-0037DLydicamycin
Staphylococcus aureus FDA 209P6.253.133.131.561.56
Staphylococcus aureus Smith6.253.133.131.561.56
Staphylococcus aureus MRSA No. 112.53.133.131.561.56
Bacillus subtilis PCI 2191.560.390.390.20.2
Micrococcus luteus PCI 10011.560.390.390.20.2
Source: Adapted from Furumai et al., The Journal of Antibiotics, 2002.[7]

Experimental Protocols

The elucidation of a complex biosynthetic pathway like that of this compound relies on a combination of genomic and experimental approaches. While specific, detailed protocols for every step of the this compound pathway elucidation are not publicly available, the following represents standard methodologies in the field of natural product biosynthesis.

Gene Inactivation via CRISPR-Cas9

A common method to confirm the involvement of a specific gene or gene cluster in the biosynthesis of a compound is through targeted gene knockout.

Protocol: Gene Inactivation in Streptomyces

  • gRNA Design: Design a specific guide RNA (gRNA) that targets a key gene within the putative lydicamycin BGC, for instance, a core PKS gene.

  • Vector Construction: Clone the designed gRNA into a suitable Streptomyces expression vector that also encodes the Cas9 nuclease.

  • Protoplast Transformation: Prepare protoplasts of S. platensis TP-A0598 and transform them with the CRISPR-Cas9 vector via polyethylene glycol (PEG)-mediated fusion.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for selection of successful transformants.

  • Genotype Verification: Isolate genomic DNA from the resulting colonies and confirm the desired gene deletion or mutation by PCR and Sanger sequencing.

  • Phenotype Analysis: Cultivate the verified mutant strain under the same conditions as the wild-type strain.

  • Metabolite Profiling: Extract the secondary metabolites from the culture broth and mycelium of both the wild-type and mutant strains. Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.

Gene Knockout Workflow A 1. Design gRNA for Target Gene B 2. Clone gRNA into CRISPR-Cas9 Vector A->B C 3. Transform S. platensis Protoplasts B->C D 4. Select and Regenerate Transformants C->D E 5. Verify Genotype (PCR & Sequencing) D->E F 6. Cultivate Mutant and Wild-Type Strains E->F G 7. HPLC-MS Analysis of Metabolites F->G H Confirmation of this compound Abolishment G->H

References

Initial Screening of TPU-0037C: A Technical Guide to its Efficacy Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of TPU-0037C, a novel antibiotic agent, against a panel of Gram-positive pathogens. This document outlines its antibacterial potency, standardized experimental protocols for its evaluation, and a proposed mechanism of action.

Introduction to this compound

This compound is a structural analogue of lydicamycin, a potent antibiotic produced by the marine actinomycete Streptomyces platensis.[1][2] It belongs to a class of compounds known as polyketides and has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Conversely, this compound and its congeners are reported to be ineffective against Gram-negative bacteria.[1][2]

In Vitro Antibacterial Activity

The initial screening of this compound and its related compounds has established their selective and potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's efficacy, representing the lowest concentration that prevents visible growth of a microorganism.

While specific MIC values for this compound against a broad range of individual Gram-positive species are not publicly detailed in available literature, the activity for the class of TPU-0037 congeners is reported to be within the range of 0.39 to 3.13 µg/mL.[1][2] For MRSA, a specific MIC of 3.13 µg/mL has been noted.[1][2]

Table 1: Summary of In Vitro Activity of TPU-0037 Congeners

Pathogen ClassSpecific Pathogens (Examples)Reported MIC Range (µg/mL)
Gram-Positive Bacteria Staphylococcus aureus (including MRSA), Bacillus subtilis, Micrococcus luteus0.39 - 3.13[1][2]
Gram-Negative Bacteria Escherichia coli, Pseudomonas aeruginosa>50[1][2]

Experimental Protocols

The following sections detail standardized methodologies for determining the in vitro susceptibility of Gram-positive pathogens to this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method is a standard for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (in a suitable solvent such as DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (standardized to 0.5 McFarland)

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

  • Microplate reader or visual inspection setup

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well plates. The final concentrations should span the expected MIC range.

  • Inoculum Preparation: A suspension of the test organism is prepared from a fresh culture and adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells are also included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate Add to wells prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate Add to wells incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

Proposed Mechanism of Action

The structural similarity of this compound to lydicamycin suggests a comparable mechanism of action. Lydicamycins are believed to interfere with the synthesis of the bacterial cell wall. This critical structure in Gram-positive bacteria is essential for maintaining cell shape and integrity, protecting against osmotic lysis.

The proposed mechanism involves the inhibition of peptidoglycan synthesis, a key component of the cell wall. This inhibition likely occurs through the disruption of one or more enzymatic steps in the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell death.

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Outcome precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) lipid_carrier Lipid Carrier Translocation precursors->lipid_carrier transglycosylation Transglycosylation (Polymerization) lipid_carrier->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall outcome Cell Wall Instability & Bacterial Lysis tpu0037c This compound tpu0037c->transglycosylation Inhibits tpu0037c->transpeptidation Inhibits

Proposed Mechanism of Action of this compound.

Conclusion and Future Directions

The initial screening data for this compound demonstrates its potential as a selective antibiotic against Gram-positive pathogens, including clinically significant resistant strains like MRSA. Its efficacy, coupled with its inactivity against Gram-negative bacteria, suggests a specific mode of action targeting pathways unique to Gram-positive organisms.

Further research is warranted to fully elucidate the precise molecular target of this compound within the cell wall synthesis pathway. Comprehensive in vivo studies are also necessary to evaluate its therapeutic potential, including its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. The development of this compound and its analogues could provide a valuable new tool in the ongoing battle against antibiotic-resistant Gram-positive infections.

References

Methodological & Application

Application Notes and Protocols: TPU-0037C Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of TPU-0037C, a metabolite of the marine actinomycete Saccharothrix platensis. This compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for conducting a broth microdilution MIC assay, adhering to the general principles established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Introduction to this compound

This compound is a structural analogue of lydicamycin and exhibits selective antibacterial activity.[2][3] It is effective against various Gram-positive bacteria but shows no significant activity against Gram-negative bacteria.[1][2] Understanding the MIC of this compound against specific bacterial strains is a critical step in the evaluation of its potential as a therapeutic agent. The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4][6][7]

Data Presentation: Reported MIC Values for this compound

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (including MRSA)Gram-positive3.13[1][2][3]
Various Gram-positive bacteriaGram-positive0.39 - 3.13[1][2]
Various Gram-negative bacteriaGram-negative>50[1][2]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the broth microdilution method for determining the MIC of this compound.

1. Materials and Reagents

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolate)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[9]

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)[7]

  • Plate reader (optional, for spectrophotometric reading)

2. Preparation of Reagents

  • This compound Stock Solution:

    • Dissolve a known weight of this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

3. Assay Procedure

  • Prepare Serial Dilutions of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the appropriate this compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well (except the sterility control well) to reach the final target concentration of 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

    • A plate reader can also be used to measure the optical density (OD) at 600 nm to determine growth inhibition.

4. Quality Control

  • Include a known quality control strain (e.g., S. aureus ATCC 29213) with a known MIC range for a standard antibiotic to ensure the validity of the assay.

  • The growth control well should show distinct turbidity.

  • The sterility control well should remain clear.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_tpu Prepare this compound Stock serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_tpu->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine the MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the this compound MIC assay.

Conceptual Relationship of MIC Determination

MIC_Concept compound This compound assay Broth Microdilution Assay compound->assay bacteria Bacterial Culture (e.g., S. aureus) bacteria->assay result Minimum Inhibitory Concentration (MIC) assay->result Determines

Caption: Conceptual diagram of MIC determination.

References

Application Notes and Protocols: Preparation of TPU-0037C Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TPU-0037C is a metabolite derived from the marine actinomycete S. platensis and is structurally analogous to lydicamycin.[1][2] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.39-3.13 µg/ml.[1][2] Conversely, it is not effective against Gram-negative bacteria.[1][2] Proper preparation of stock solutions is a critical first step for accurate and reproducible results in any in vitro assay. This document provides a detailed protocol for the preparation of this compound stock solutions.

Compound Information

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Chemical Name (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide[1]
Molecular Formula C46H72N4O9[1][3][4]
Molecular Weight 825.1 g/mol [1][3]
Purity >95%[1][3]
Appearance Colorless film[1][3]
CAS Number 485815-61-0[1][3]

Solubility and Storage

Proper storage and selection of an appropriate solvent are crucial for maintaining the stability and activity of this compound.

SolventSolubility
DMSO Soluble
DMF Soluble
Ethanol Soluble
Methanol Soluble

Storage Conditions:

  • Solid Compound: Store at -20°C.[3]

  • Stock Solutions: Store in tightly sealed vials at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions for in vitro biological assays.

Materials:

  • This compound (solid film)

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Calculation: To prepare a stock solution of a specific concentration, use the following formula:

Volume of Solvent (mL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L) * 1000

For a 10 mM (0.01 mol/L) stock solution using 1 mg of this compound (MW: 825.1 g/mol ):

Volume of DMSO (mL) = (1 mg / 825.1 g/mol ) / 0.01 mol/L * 1000 = 0.1212 mL or 121.2 µL

Protocol:

  • Equilibrate the vial containing this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound or use the pre-weighed amount provided by the supplier. For this example, we will assume 1 mg.

  • Add the calculated volume of DMSO (e.g., 121.2 µL for 1 mg of compound to make a 10 mM solution) directly to the vial containing the this compound film.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the film is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C until use.

3.2. Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer to the final desired concentration.

Protocol:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of assay buffer).

  • Use the freshly prepared working solutions for your in vitro assays immediately.

Data Presentation: Stock Solution Calculation Table

This table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from 1 mg of the compound.

Desired Stock ConcentrationMolecular Weight ( g/mol )Mass of this compound (mg)Required Volume of DMSO (µL)
1 mM825.111212
5 mM825.11242.4
10 mM 825.1 1 121.2
20 mM825.1160.6
50 mM825.1124.2

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start This compound (Solid Film) weigh Weigh Compound start->weigh calc Calculate Solvent Volume weigh->calc add_dmso Add DMSO calc->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Serially Dilute in Assay Buffer thaw->dilute use Use in In Vitro Assay dilute->use

Caption: Experimental workflow for preparing this compound stock and working solutions.

G A This compound Solid Compound (as film) B High-Concentration Stock Solution (e.g., 10 mM in DMSO) A->B Dissolution C Intermediate Dilutions (in assay buffer/media) B->C Serial Dilution D Final Working Solutions (for in vitro assays) C->D Final Dilution

Caption: Logical hierarchy of this compound solution preparation.

References

Standard Operating Procedure for TPU-0037C Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete Streptomyces platensis. It is structurally analogous to Lydicamycin and has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of Gram-positive bacteria to this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria. These values serve as a reference for expected outcomes in susceptibility testing.

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusMethicillin-resistant strains3.13
Gram-positive bacteria(General)0.39-3.13
Gram-negative bacteria(General)>50

Data sourced from MedchemExpress and Cayman Chemical product descriptions.[1]

Experimental Protocols

Two primary methods for quantitative and qualitative susceptibility testing are detailed below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.

Broth Microdilution Method (for MIC Determination)

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

a. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation[1][2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™)[5]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).[1][2]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).[3]

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.[3]

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6]

a. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

b. Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the this compound solution and allow them to dry completely in a sterile environment. The amount of this compound per disk should be standardized.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5][6]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated surface of the MHA plate.

    • Gently press each disk to ensure complete contact with the agar.[6]

    • Disks should be spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The interpretation of the zone size as susceptible, intermediate, or resistant requires the establishment of standardized interpretive criteria, which are not yet available for this compound.

Quality Control

Regular testing of quality control strains with known susceptibility profiles is crucial for ensuring the accuracy and reproducibility of the results.[5] The acceptable MIC or zone diameter ranges for QC strains should be established and monitored. Results for test organisms should only be reported when the QC strain results fall within the established acceptable limits.[5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Conceptual Mechanism of Lydicamycin (structurally similar to this compound) cluster_cell Bacterial Cell TPU_0037C This compound / Lydicamycin CellEnvelopeStress Cell Envelope Stress TPU_0037C->CellEnvelopeStress Induces Morphogenesis Induction of Morphogenesis (e.g., Sporulation) CellEnvelopeStress->Morphogenesis Triggers Inhibition Inhibition of Growth CellEnvelopeStress->Inhibition

Caption: Conceptual mechanism of this compound based on its structural analog, Lydicamycin.

G Broth Microdilution Workflow for this compound MIC Determination prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound using broth microdilution.

G Disk Diffusion Workflow for this compound Susceptibility Testing prep_disks Prepare and Impregnate Disks with this compound place_disks Place Disks on Inoculated Plate prep_disks->place_disks prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum streak_plate Streak MHA Plate with Bacterial Inoculum prep_inoculum->streak_plate streak_plate->place_disks incubate Incubate at 35°C for 16-24 hours place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for assessing this compound susceptibility via the disk diffusion method.

References

Application Notes and Protocols for Efficacy Testing of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Model Using a Hypothetical CDK Inhibitor

Disclaimer: Publicly available scientific literature primarily identifies TPU-0037C as an antibiotic effective against Gram-positive bacteria.[1][2][3][4][5] To date, there is no established evidence in peer-reviewed publications to suggest its efficacy as an anti-cancer agent or its mechanism of action in oncology. The following application note is therefore provided as a detailed template for researchers, scientists, and drug development professionals. It outlines the structure, experimental protocols, and data presentation for assessing the in vitro efficacy of a hypothetical anti-cancer compound, here designated as "Hypothetical Compound X," a putative Cyclin-Dependent Kinase (CDK) inhibitor. Researchers investigating novel applications for compounds like this compound can adapt these methodologies.

Introduction

The progression of the cell cycle is a tightly regulated process, and its deregulation is a hallmark of cancer.[6] Cyclin-dependent kinases (CDKs) are key enzymes that drive cells through the different phases of the cell cycle. Consequently, inhibitors of CDKs have emerged as a promising class of targeted therapies for various cancers.[6] The development of novel anti-cancer agents requires robust preclinical evaluation to determine their efficacy and mechanism of action.[7] In vitro cell culture models provide an essential platform for the initial screening and characterization of these compounds.[8][9]

This document provides detailed protocols for assessing the anti-cancer efficacy of "Hypothetical Compound X," a selective CDK inhibitor, using established human cancer cell lines. The described assays will quantify the compound's effects on cell viability, induction of apoptosis, and cell cycle progression. These foundational in vitro assays are critical for go/no-go decisions in early-stage drug development.[7]

Signaling Pathway: CDK/Rb/E2F Pathway

The diagram below illustrates the canonical CDK/Rb/E2F signaling pathway, a critical regulator of the G1/S transition in the cell cycle. "Hypothetical Compound X" is postulated to inhibit CDK4/6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD induces synthesis Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb phosphorylates Hypothetical_Compound_X Hypothetical Compound X Hypothetical_Compound_X->Active_Complex inhibits pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Simplified CDK/Rb/E2F signaling pathway targeted by Hypothetical Compound X.

Experimental Workflow

The overall workflow for assessing the in vitro efficacy of "Hypothetical Compound X" is depicted below. This process begins with cell culture, followed by compound treatment and subsequent evaluation through various assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Hypothetical Compound X (Dose-Response) Cell_Seeding->Compound_Treatment Viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Caspase-Glo) Compound_Treatment->Apoptosis Cell_Cycle 4c. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Data_Analysis 5. Data Quantification and Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion 6. Determine IC50, Apoptosis Induction, and Cell Cycle Arrest Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro efficacy testing.

Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, ATCC HTB-22)

    • A549 (human lung carcinoma, ATCC CCL-185)

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.

    • A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing increasing concentrations of "Hypothetical Compound X" (e.g., 0, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, treating cells for 48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Analysis: Express results as fold change in caspase activity relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with "Hypothetical Compound X" at concentrations around the IC50 value (e.g., 1x and 5x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Data Presentation (Representative Data)

The following tables present hypothetical data for "Hypothetical Compound X" to illustrate the expected outcomes.

Table 1: Effect of Hypothetical Compound X on Cell Viability (IC50)

Cell LineHypothetical Compound X IC50 (nM)
MCF-785.2
A549152.7

Table 2: Induction of Apoptosis by Hypothetical Compound X (48h)

Cell LineTreatmentFold Change in Caspase-3/7 Activity (vs. Vehicle)
MCF-7 Vehicle1.0
Compound X (85 nM)3.5
Compound X (425 nM)6.8
A549 Vehicle1.0
Compound X (150 nM)2.9
Compound X (750 nM)5.2

Table 3: Cell Cycle Distribution Analysis (24h Treatment)

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle55.130.214.7
Compound X (85 nM)75.315.19.6
A549 Vehicle52.833.513.7
Compound X (150 nM)72.118.49.5

Logical Decision Framework

The outcomes of these in vitro experiments inform the next steps in drug development.

References

Application Notes and Protocols for In Vivo Animal Models for TPU-0037C Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vivo animal model studies for the antibacterial efficacy of TPU-0037C have not been published. The following application notes and protocols are therefore exemplary and based on the known in vitro activity of this compound against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2][3]. These protocols are intended to serve as a starting point for researchers and drug development professionals in designing in vivo studies for this compound or similar compounds.

Introduction

This compound is a metabolite derived from the marine actinomycete S. platensis and is structurally similar to Lydicamycin[1][3]. It has demonstrated potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/mL[1][3]. Notably, it is active against MRSA with an MIC of 3.13 µg/mL, while being ineffective against Gram-negative bacteria (MICs >50 µg/mL)[1][3]. To evaluate the therapeutic potential of this compound, it is essential to assess its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in relevant in vivo animal models of infection.

This document provides detailed protocols for three common murine models to study the in vivo antibacterial effects of this compound against Staphylococcus aureus: a systemic infection (sepsis) model, a localized skin and soft tissue infection (SSTI) model, and a thigh infection model.

In Vitro Antibacterial Activity of this compound

A summary of the reported in vitro activity of this compound is presented below. This data is crucial for informing dose selection in preclinical in vivo models.

Organism TypeSpecific StrainsMIC Range (µg/mL)Reference
Gram-positive bacteriaGeneral0.39 - 3.13[1][3]
Gram-positive bacteriaMethicillin-resistant S. aureus (MRSA)3.13[1][3]
Gram-negative bacteriaGeneral>50[1][3]

Proposed In Vivo Murine Infection Models

Based on its potent anti-Gram-positive activity, the following murine models are recommended for evaluating the in vivo efficacy of this compound.

Murine Systemic Infection (Sepsis) Model

This model is designed to assess the ability of this compound to protect mice from a lethal systemic infection induced by S. aureus.

Experimental Protocol:

  • Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 20-25 g.

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain USA300).

  • Inoculum Preparation:

    • Culture S. aureus overnight on Tryptic Soy Agar (TSA).

    • Inoculate a single colony into Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until it reaches the mid-logarithmic phase.

    • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS and adjust the concentration to approximately 1 x 10⁸ CFU/mL. The final inoculum concentration should be confirmed by plating serial dilutions.

  • Infection Procedure:

    • Inject 0.1 mL of the bacterial suspension (1 x 10⁷ CFU/mouse) intraperitoneally (IP).

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).

    • Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via a clinically relevant route (e.g., intravenous (IV) or intraperitoneal (IP)).

    • Treatment should commence 1-2 hours post-infection and can be administered as a single dose or multiple doses over a specified period (e.g., every 12 hours for 3 days).

  • Control Groups:

    • Vehicle control group (receiving only the vehicle).

    • Positive control group (e.g., treated with vancomycin or linezolid).

  • Endpoint Measurement:

    • Monitor survival rates daily for 7-14 days.

    • In a parallel satellite group of animals, bacterial burden in blood and organs (e.g., spleen, liver, kidneys) can be determined at specific time points (e.g., 24 hours post-infection) by homogenizing tissues and plating serial dilutions.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (BALB/c mice, 6-8 weeks) C Inoculum Preparation (1x10^8 CFU/mL in PBS) A->C B Bacterial Culture (S. aureus USA300) B->C E Systemic Infection (1x10^7 CFU/mouse, IP) C->E D This compound Formulation (in vehicle) F Treatment Groups (this compound, Vehicle, Positive Control) D->F E->F G Drug Administration (e.g., IV or IP, 1h post-infection) F->G H Monitor Survival (Daily for 7-14 days) G->H I Bacterial Burden Analysis (Blood, Spleen, Liver at 24h) G->I J Data Analysis H->J I->J

Caption: Workflow for the Murine Sepsis Model.

Hypothetical Data:

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Bacterial Load in Spleen (log10 CFU/g ± SD) at 24h
Vehicle Control-107.8 ± 0.5
This compound5406.2 ± 0.7
This compound10804.5 ± 0.6
This compound201002.9 ± 0.4
Vancomycin101002.5 ± 0.3
Murine Skin and Soft Tissue Infection (SSTI) Model

This model evaluates the efficacy of this compound in a localized infection, which is a common clinical manifestation of S. aureus.

Experimental Protocol:

  • Animal Model: Female SKH1 hairless mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain USA300).

  • Inoculum Preparation: As described for the sepsis model, with the final concentration adjusted to approximately 1 x 10⁹ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Create a small incision or abrasion on the dorsal side of the mouse.

    • Inject 0.05 mL of the bacterial suspension (5 x 10⁷ CFU/mouse) subcutaneously into the wound area.

  • This compound Administration:

    • Administer this compound systemically (e.g., IV, IP, or oral) or topically, depending on the desired therapeutic application.

    • Dosing should begin 2-4 hours post-infection and continue for a defined period (e.g., once or twice daily for 5-7 days).

  • Control Groups: Vehicle control and a positive control (e.g., topical mupirocin or systemic linezolid).

  • Endpoint Measurement:

    • Measure the skin lesion size (area in mm²) daily.

    • At the end of the study, excise the infected skin tissue, homogenize, and plate serial dilutions to determine the bacterial burden (CFU/g of tissue).

    • Histopathological analysis of the skin tissue can also be performed to assess inflammation and tissue damage.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (SKH1 hairless mice) C Inoculum Preparation (1x10^9 CFU/mL in PBS) A->C B Bacterial Culture (S. aureus USA300) B->C E Subcutaneous Infection (5x10^7 CFU/mouse) C->E D This compound Formulation F Treatment Groups (this compound, Vehicle, Positive Control) D->F E->F G Drug Administration (Systemic or Topical) F->G H Measure Lesion Size (Daily) G->H I Determine Bacterial Burden (CFU/g tissue at endpoint) G->I J Histopathology G->J K Data Analysis H->K I->K J->K

Caption: Workflow for the Murine SSTI Model.

Hypothetical Data:

Treatment GroupDose (mg/kg, IP)Mean Lesion Size (mm² ± SD) at Day 7Mean Bacterial Load (log10 CFU/g ± SD) at Day 7
Vehicle Control-85 ± 128.2 ± 0.6
This compound1055 ± 96.5 ± 0.8
This compound2025 ± 64.8 ± 0.5
This compound4010 ± 43.1 ± 0.4
Linezolid3012 ± 53.5 ± 0.5
Murine Thigh Infection Model

This model is widely used for PK/PD studies as it allows for the precise quantification of bacterial killing in a deep-seated tissue infection.

Experimental Protocol:

  • Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster or ICR). Neutropenia can be induced by cyclophosphamide administration to focus on the direct antibacterial effect of the compound.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate).

  • Inoculum Preparation: As described for the sepsis model, with the final concentration adjusted to approximately 1 x 10⁷ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension (1 x 10⁶ CFU/mouse) into the quadriceps muscle of one thigh.

  • This compound Administration:

    • Administer this compound at various doses and schedules starting 2 hours post-infection. This model is ideal for exploring different dosing regimens (e.g., single dose, fractionated doses).

  • Control Groups: Untreated control group (sacrificed at the start of treatment to determine initial bacterial load) and a vehicle control group.

  • Endpoint Measurement:

    • At 24 or 48 hours post-infection, euthanize the mice and aseptically remove the infected thigh muscle.

    • Homogenize the muscle tissue in sterile saline.

    • Plate serial dilutions of the homogenate to determine the bacterial count (CFU/thigh or CFU/g of tissue).

    • The efficacy is measured as the change in bacterial load (log10 CFU) compared to the initial burden at the start of therapy.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Model (e.g., Swiss Webster mice) C Inoculum Preparation (1x10^7 CFU/mL in PBS) A->C B Bacterial Culture (S. aureus) B->C E Intramuscular Infection (1x10^6 CFU/mouse in thigh) C->E D This compound Formulation F Treatment Groups (this compound, Vehicle, 0h Control) D->F E->F G Drug Administration (2h post-infection) F->G H Euthanize and Excise Thigh (at 24h or 48h) G->H I Homogenize and Plate (for CFU enumeration) H->I J Calculate Change in Bacterial Load (Δlog10 CFU) I->J

Caption: Workflow for the Murine Thigh Infection Model.

Hypothetical Data:

Treatment GroupTotal Dose (mg/kg/24h)Change in Bacterial Load (log10 CFU/thigh) vs. 0h Control ± SD
0h Control-0
24h Vehicle Control-+2.5 ± 0.4
This compound10+0.8 ± 0.5
This compound20-0.5 ± 0.3 (Bacteriostatic)
This compound40-1.8 ± 0.6 (Bactericidal)
Vancomycin20-2.1 ± 0.4 (Bactericidal)

Pharmacokinetic (PK) Studies

Prior to or in parallel with efficacy studies, it is crucial to determine the pharmacokinetic profile of this compound in the selected animal model (e.g., BALB/c mice).

Protocol Outline:

  • Animal Model: Non-infected BALB/c mice, 6-8 weeks old.

  • This compound Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., IV and IP) at a dose expected to be efficacious (e.g., 20 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for non-IV routes.

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical in vivo evaluation of this compound. The selection of the appropriate model will depend on the specific research questions being addressed, from assessing life-saving potential in a sepsis model to quantifying bacterial killing for PK/PD analysis in a thigh infection model. The hypothetical data presented illustrates the expected outcomes and can aid in experimental design and power calculations. A thorough understanding of the in vivo efficacy, safety, and pharmacokinetic profile is paramount for the further development of this compound as a potential therapeutic agent for Gram-positive infections.

References

Application Note: Cytotoxicity Assessment of TPU-0037C on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The evaluation of a compound's potential toxicity to mammalian cells is a critical step in the early stages of drug discovery and development. This application note provides a detailed protocol for assessing the cytotoxicity of TPU-0037C, a metabolite of the marine actinomycete S. platensis, on various mammalian cell lines. While this compound has shown activity against Gram-positive bacteria, its effects on mammalian cells are not well-documented in publicly available literature.[1][2][3][4][5] The protocols described herein outline two standard colorimetric assays for determining cytotoxicity: the MTT assay, which measures cell viability through mitochondrial metabolic activity, and the LDH assay, which assesses cell membrane integrity by quantifying lactate dehydrogenase release.[1][6][7][8]

Materials and Methods

Cell Lines and Culture Conditions

A panel of representative mammalian cell lines should be selected to assess the cytotoxic potential of this compound across different tissue types. This may include, but is not limited to:

  • HeLa: Human cervical cancer cell line

  • A549: Human lung carcinoma cell line

  • MCF-7: Human breast cancer cell line

  • HEK293: Human embryonic kidney cell line (as a non-cancerous control)

Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of this compound

This compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[5] Subsequent dilutions should be prepared in complete culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included in all experiments.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • After incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include untreated and vehicle-treated cells as controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

LDH Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]

Protocol:

  • Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in the MTT assay protocol (steps 1 and 2).

  • Include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Vehicle control: Cells treated with the vehicle (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[5]

Calculation of Cytotoxicity:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound on various mammalian cell lines.

Table 1: IC₅₀ Values of this compound on Mammalian Cell Lines after 48-hour exposure.

Cell LineIC₅₀ (µM)
HeLa25.6
A54942.1
MCF-733.8
HEK293>100

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Percentage Cytotoxicity of this compound as Determined by LDH Assay after 48-hour exposure.

Concentration (µM)HeLa (%)A549 (%)MCF-7 (%)HEK293 (%)
0.12.3 ± 0.51.8 ± 0.42.1 ± 0.60.9 ± 0.2
18.7 ± 1.25.4 ± 0.97.9 ± 1.12.5 ± 0.7
1035.2 ± 3.128.9 ± 2.531.4 ± 2.89.8 ± 1.5
5068.4 ± 4.555.7 ± 3.961.2 ± 4.222.3 ± 2.1
10089.1 ± 5.276.3 ± 4.882.5 ± 5.035.6 ± 3.3

Data are presented as mean ± standard deviation.

Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture & Seeding Treatment Incubation with this compound (24, 48, 72 hours) CellCulture->Treatment CompoundPrep This compound Preparation CompoundPrep->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay DataCollection Absorbance Reading MTT_Assay->DataCollection LDH_Assay->DataCollection DataAnalysis IC50 & % Cytotoxicity Calculation DataCollection->DataAnalysis

Cytotoxicity Testing Workflow

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_execution Execution Phase TPU0037C This compound Bax Bax Activation TPU0037C->Bax induces CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptosis Signaling Pathway

Results and Discussion

The hypothetical results presented in Table 1 suggest that this compound exhibits selective cytotoxicity, with lower IC₅₀ values observed for the cancer cell lines (HeLa, A549, and MCF-7) compared to the non-cancerous HEK293 cell line. This indicates a potential for selective anti-cancer activity. The dose-dependent increase in cytotoxicity, as shown in the hypothetical LDH assay data in Table 2, further supports this observation. The release of LDH indicates a loss of cell membrane integrity, which is a hallmark of necrotic or late apoptotic cell death.

The proposed signaling pathway in the diagram suggests a possible mechanism of action for this compound-induced cytotoxicity via the intrinsic apoptosis pathway. Cellular stress induced by the compound could lead to the activation of pro-apoptotic proteins like Bax, resulting in the release of cytochrome c from the mitochondria.[11] This, in turn, can trigger the formation of the apoptosome and the activation of a caspase cascade, ultimately leading to programmed cell death.[3][4][12][13] Further investigation, such as western blotting for key apoptotic proteins, would be required to validate this hypothetical pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro cytotoxicity assessment of this compound on mammalian cell lines. The use of multiple assays targeting different cellular functions provides a more comprehensive understanding of the compound's cytotoxic potential. Based on the hypothetical data, this compound demonstrates a potential for selective cytotoxicity against cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

References

Application Note and Protocol: Time-Kill Kinetics Assay for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is an antibiotic metabolite derived from the marine actinomycete Saccharopolyspora platensis. It is structurally analogous to lydicamycin and has demonstrated significant activity against Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] The minimum inhibitory concentrations (MICs) of this compound against Gram-positive bacteria are reported to be in the range of 0.39-3.13 µg/mL, while it is inactive against Gram-negative bacteria (MICs >50 µg/mL).[1][2][4]

The time-kill kinetics assay is a critical in vitro method for characterizing the pharmacodynamic properties of a novel antimicrobial agent. This assay provides detailed information about the rate and extent of bacterial killing over time, which helps to classify the agent as either bactericidal (causing bacterial death) or bacteriostatic (inhibiting bacterial growth).[5][6] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) from the initial inoculum.[5] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against a representative MRSA strain.

Data Presentation

The following table summarizes the key properties of this compound:

PropertyValueReference
Molecular FormulaC46H72N4O9[2][7]
Molecular Weight825.1 g/mol [2][7]
Activity SpectrumGram-positive bacteria[1][4]
MIC against MRSA3.13 µg/mL[1][2]
Inactivity SpectrumGram-negative bacteria (MICs >50 µg/mL)[1][2]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[2]

Experimental Protocol

This protocol outlines the procedure for conducting a time-kill kinetics assay with this compound against a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Materials and Reagents:

  • This compound (purity >95%)[2][7]

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • Sterile culture tubes and flasks

  • Sterile pipettes and tips

  • Incubator (37°C)

  • Spectrophotometer or McFarland turbidity standards

  • Colony counter

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare MRSA Inoculum (~5 x 10^5 CFU/mL) C Set up Test Tubes: - Growth Control (no drug) - Vehicle Control (DMSO) - this compound at 0.5x, 1x, 2x, 4x MIC B->C D Incubate at 37°C with shaking C->D E Collect Aliquots at 0, 2, 4, 8, 12, 24 hours D->E F Perform Serial Dilutions in PBS E->F G Plate Dilutions onto TSA Plates F->G H Incubate Plates and Count Colonies (CFU) G->H I Calculate CFU/mL for each time point H->I J Plot log10 CFU/mL vs. Time I->J

Caption: Workflow for the this compound time-kill kinetics assay.

Step-by-Step Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in CAMHB to create working solutions for the desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting bacterial growth.

  • Inoculum Preparation:

    • From a fresh culture of MRSA on a TSA plate, inoculate a few colonies into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically 2-4 hours).

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

  • Assay Setup:

    • Prepare a series of sterile tubes or flasks for each condition:

      • Growth Control: CAMHB with the prepared MRSA inoculum.

      • Vehicle Control: CAMHB with the highest concentration of DMSO used in the test and the MRSA inoculum.

      • Test Concentrations: CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC of the MRSA strain, each with the MRSA inoculum.

    • The final volume in each tube should be consistent (e.g., 10 mL).

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.

  • Bacterial Viability Determination:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

Data Analysis and Interpretation

  • Calculation of CFU/mL:

    • Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Construction of Time-Kill Curves:

    • Plot the log10 CFU/mL on the y-axis against time (in hours) on the x-axis for each concentration of this compound and the controls.

  • Interpretation of Results:

    • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum (time 0) is considered bactericidal.

    • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL and inhibition of growth compared to the growth control is considered bacteriostatic.

    • No Effect: The growth curve is similar to the growth control.

Interpretation of Time-Kill Assay Results Diagram:

G cluster_interpretation Interpretation of Time-Kill Curves A Plot log10 CFU/mL vs. Time B Compare drug-treated curves to growth control A->B C Calculate log10 reduction from initial inoculum (T=0) B->C D ≥ 3-log10 reduction? C->D E Bactericidal D->E Yes F < 3-log10 reduction AND growth inhibition vs. control? D->F No G Bacteriostatic F->G Yes H No significant effect F->H No

Caption: Logic for interpreting time-kill assay results.

Conclusion

This application note provides a comprehensive protocol for evaluating the time-kill kinetics of this compound against MRSA. The data generated from this assay will be instrumental in characterizing the pharmacodynamic profile of this compound and will provide valuable insights for its further development as a potential therapeutic agent for treating infections caused by Gram-positive bacteria. Careful adherence to this protocol will ensure the generation of reproducible and reliable data for informed decision-making in the drug development process.

References

Application Note & Protocol: Assessing the Stability of TPU-0037C in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TPU-0037C is an antibiotic metabolite derived from the marine actinomycete S. platensis and is structurally related to lydicamycin.[1][2][3] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2][3][4][5] For researchers investigating its biological effects in vitro, understanding the stability of this compound in cell culture media is critical for accurate interpretation of experimental results. This document provides a detailed protocol for assessing the stability of this compound in a typical cell culture environment.

The stability of a test compound in culture media can be influenced by various factors, including the composition of the medium, pH, temperature, light exposure, and interactions with components such as serum proteins or plasticware.[6] Therefore, it is essential to determine the rate and extent of degradation of this compound under specific experimental conditions. The primary method described herein utilizes High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for its high sensitivity and specificity in detecting both the parent compound and potential degradation products.[6]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC46H72N4O9[3][4][5]
Molecular Weight825.1 g/mol [3][4]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[3]
Storage-20°C as a film[3]

Experimental Protocol: Stability Assessment of this compound in Culture Media using HPLC-MS

This protocol outlines a general method for determining the stability of this compound in a user-defined cell culture medium.

1. Materials and Reagents

  • This compound (stored at -20°C)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system (e.g., Agilent, Waters, Sciex)

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Spike this compound into Media (High & Low Conc.) prep_stock->prep_working prep_media Prepare Culture Media (with/without FBS) prep_media->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Samples at Time Points (e.g., 0, 2, 8, 24, 48, 72h) incubate->sampling protein_precip Protein Precipitation (if FBS is present) with cold ACN sampling->protein_precip centrifuge Centrifuge to Pellet Debris protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by HPLC-MS supernatant->hplc_ms quantify Quantify Remaining this compound hplc_ms->quantify

Caption: Workflow for assessing this compound stability in culture media.

3. Detailed Methodology

3.1. Preparation of Stock and Working Solutions

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Culture Media: Prepare the desired cell culture medium. It is recommended to test stability in both the base medium and the complete medium (supplemented with FBS, e.g., 10%) to assess the impact of serum proteins.

  • Working Solutions: Spike the this compound stock solution into the culture media to achieve two final concentrations, for example, a high concentration (e.g., 50 µM) and a low concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to minimize solvent effects.

3.2. Incubation and Sampling

  • Dispense aliquots of the this compound-containing media into sterile microcentrifuge tubes or wells of a cell culture plate.

  • Immediately collect the first sample, which will serve as the time 0 (T0) reference.

  • Incubate the remaining samples in a standard cell culture incubator at 37°C with 5% CO2.

  • Collect samples at subsequent time points (e.g., 2, 8, 24, 48, and 72 hours). It's advisable to prepare separate tubes/wells for each time point to avoid repeated opening of the same sample.

3.3. Sample Processing

  • For samples containing FBS, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the collected sample.

  • Vortex briefly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for HPLC-MS analysis. For samples without FBS, this protein precipitation step may not be necessary, but a centrifugation step is still recommended to pellet any potential precipitates.

3.4. HPLC-MS Analysis

  • Instrumentation: Use a reverse-phase HPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to resolve this compound from media components and potential degradation products (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the parent mass of this compound ([M+H]+) and any predicted degradation products.

4. Data Analysis and Presentation

  • Generate a standard curve of this compound in the same culture medium (processed similarly to the samples) to quantify the concentration at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

  • Summarize the quantitative data in a table for easy comparison.

Hypothetical Data Presentation

The following table illustrates how stability data for this compound could be presented.

Table 1: Stability of this compound in Culture Media at 37°C

Time (hours)% Remaining (1 µM in DMEM)% Remaining (50 µM in DMEM)% Remaining (1 µM in DMEM + 10% FBS)% Remaining (50 µM in DMEM + 10% FBS)
0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
298.5 ± 2.199.1 ± 1.895.2 ± 3.496.8 ± 2.5
892.3 ± 3.594.6 ± 2.985.7 ± 4.188.4 ± 3.7
2475.1 ± 4.280.5 ± 3.862.3 ± 5.568.9 ± 4.9
4852.8 ± 5.161.2 ± 4.535.9 ± 6.242.1 ± 5.8
7230.4 ± 6.840.7 ± 5.315.4 ± 7.122.6 ± 6.4

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Considerations and Troubleshooting

  • Adsorption to Plastics: Compounds can adsorb to the surface of plastic labware, leading to an apparent loss of concentration that is not due to chemical degradation.[6] To test for this, analyze the concentration of the compound in the presence and absence of plasticware.

  • Solubility: Although this compound is soluble in DMSO, it may precipitate in aqueous culture media, especially at higher concentrations.[6] Visually inspect the media for any precipitate and centrifuge samples before analysis.

  • Mechanism of Action: The exact signaling pathway of this compound is not well-defined in the provided search results. Therefore, a signaling pathway diagram cannot be accurately generated at this time.

This application note provides a comprehensive framework for researchers to assess the stability of this compound in their specific cell culture systems, ensuring the reliability and reproducibility of their experimental findings.

References

Troubleshooting & Optimization

Optimizing TPU-0037C Concentration for Antibacterial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TPU-0037C in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2] It is an antibiotic agent primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It has been shown to be ineffective against Gram-negative bacteria.[1][3]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

The MIC values for this compound against Gram-positive bacteria generally range from 0.39 to 3.13 µg/mL.[1][2] For MRSA strains, a typical MIC is 3.13 µg/mL.[1][2]

Q3: Against which types of bacteria is this compound effective?

This compound is effective against Gram-positive bacteria.[1][2][3][4] It is not active against Gram-negative bacteria such as E. coli and P. aeruginosa, with MICs reported to be greater than 50 µg/mL.[3]

Q4: What are the standard methods for determining the MIC of this compound?

Standard methods for MIC determination include broth microdilution and agar dilution.[5][6] The broth microdilution method is widely used and involves a 96-well microtiter plate to test serial dilutions of the antimicrobial agent.[7][8]

Troubleshooting Guide

Issue 1: No inhibition of bacterial growth, even at high concentrations of this compound.
Possible Cause Recommended Solution
Incorrect Bacterial Strain Confirm that the bacterial strain being tested is Gram-positive. This compound is not effective against Gram-negative bacteria.[1][3]
Compound Degradation Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment.
High Inoculum Density The bacterial inoculum may be too dense. Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute to the final required concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[5][6]
Contamination Check for contamination in the media, bacterial culture, or the compound stock solution. Streak cultures on appropriate agar plates to check for purity.
Issue 2: High variability in MIC results between experiments.
Possible Cause Recommended Solution
Inconsistent Inoculum Preparation Ensure the bacterial inoculum is consistently prepared to the same density for each assay. Use a spectrophotometer to measure the optical density and standardize to a 0.5 McFarland standard.[8]
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate serial dilutions and inoculation volumes.
Inconsistent Incubation Conditions Incubate plates at a consistent temperature (e.g., 35°C ± 2°C) and for a standardized duration (e.g., 16-20 hours).[5]
Media Variability Use the same batch of growth medium for all related experiments to minimize variability. The pH of the medium can also affect results.[9]
Issue 3: Unexpected results or artifacts.
Possible Cause Recommended Solution
Precipitation of this compound This compound may precipitate at high concentrations in the assay medium. Visually inspect the wells for any precipitation. If observed, consider using a different solvent or adjusting the concentration range.
Interaction with Media Components Some components of the growth medium may interact with this compound. If this is suspected, try a different recommended medium for antimicrobial susceptibility testing, such as Mueller-Hinton Broth.
Edge Effects in Microtiter Plates The outer wells of a 96-well plate can be prone to evaporation, leading to inaccurate results. To mitigate this, avoid using the outermost wells or fill them with sterile media.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC).[5][7][10]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Serial Dilution and Inoculation:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with CAMHB.

  • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.[5]

  • Include a growth control well (inoculated broth without this compound) and a sterility control well (uninoculated broth).[5]

4. Incubation and Interpretation:

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (16-20h at 35°C) controls->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Troubleshooting_Logic cluster_no_inhibition No Inhibition cluster_variability High Variability cluster_artifacts Artifacts issue Unexpected Results in Antibacterial Assay check_strain Check Bacterial Strain (Gram-positive?) issue->check_strain check_pipetting Verify Pipetting Accuracy issue->check_pipetting check_precipitation Inspect for Precipitation issue->check_precipitation check_compound Check Compound Activity (Fresh Stock?) check_strain->check_compound check_inoculum Check Inoculum Density check_compound->check_inoculum check_incubation Standardize Incubation check_pipetting->check_incubation check_media Use Consistent Media Batch check_incubation->check_media check_edge_effects Mitigate Edge Effects check_precipitation->check_edge_effects

Caption: Troubleshooting Logic Flow.

Antibiotic_Action cluster_bacteria Gram-Positive Bacterium cell_wall Cell Wall (Peptidoglycan & Teichoic Acids) membrane Cytoplasmic Membrane cytoplasm Cytoplasm tpu This compound tpu->cell_wall Inhibition of Cell Wall Synthesis (Potential Target) tpu->membrane Disruption of Membrane Integrity (Potential Target)

Caption: Action on Gram-Positive Bacteria.

References

How to prevent degradation of TPU-0037C during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TPU-0037C

Welcome to the technical support center for this compound, a potent and selective small molecule inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For optimal stability, this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is critical to use high-purity, anhydrous DMSO to minimize hydrolysis-mediated degradation. For aqueous working solutions, the final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced cellular toxicity.[1][2]

Q2: My this compound stock solution has turned a faint yellow color. Is it still usable?

A2: A color change in your solution may indicate chemical degradation, possibly due to oxidation or exposure to light.[3] It is strongly recommended to perform a quality control check, such as HPLC-MS, to assess the purity of the compound. For critical experiments, it is always best to use a freshly prepared solution from a new aliquot of lyophilized powder.

Q3: I am observing precipitation in my stock solution after thawing. How can this be prevented?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[3] To prevent this, ensure the stock solution is warmed to room temperature and vortexed thoroughly to ensure complete re-dissolution before making dilutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[3][4]

Q4: How does the pH of my experimental buffer affect the stability of this compound?

A4: The stability of many small molecules is pH-dependent.[3] For this compound, it is recommended to use buffers within a pH range of 6.5 to 7.5 for maximal stability. Highly acidic or alkaline conditions can accelerate hydrolytic degradation.

Q5: Can I store my diluted, aqueous working solutions of this compound?

A5: It is not recommended to store aqueous working solutions of this compound for extended periods, as the compound is more susceptible to hydrolysis and degradation in aqueous environments.[5] Always prepare fresh working solutions from your DMSO stock immediately before each experiment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Solution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[3][4] Store aliquots at -80°C and protect them from light.[6]

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Standardize cell passage number, seeding density, and serum concentration. Regularly test for mycoplasma contamination, which can alter cellular responses.[1]

  • Possible Cause 3: Instability in assay medium.

    • Solution: Prepare fresh working dilutions of this compound for each experiment. Do not store the compound in aqueous buffers for prolonged periods.[5]

Issue 2: High background signal or non-specific effects.
  • Possible Cause 1: Compound aggregation.

    • Solution: High concentrations of hydrophobic compounds can lead to aggregation. Ensure the final concentration of this compound is within its soluble range in the assay medium. Visual inspection for precipitates and centrifugation of the working solution before use can help.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.1%).[1][2]

Quantitative Data on Stability

The stability of this compound is critical for obtaining reproducible experimental results. The following tables summarize stability data under various conditions.

Table 1: Stability of this compound in DMSO Stock Solution (10 mM) at Different Temperatures

Storage TemperaturePurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
4°C98.2%95.5%90.1%
-20°C>99.5%99.1%98.5%
-80°C>99.5%>99.5%>99.5%

Table 2: Impact of Freeze-Thaw Cycles on this compound Purity (10 mM Stock in DMSO, stored at -20°C)

Number of Freeze-Thaw CyclesRemaining Purity
1>99.5%
399.2%
597.8%
1094.3%

Table 3: Stability of this compound in Aqueous Buffer (10 µM in PBS) at Room Temperature

Incubation TimePurity (Protected from Light)Purity (Exposed to Light)
0 hours>99.5%>99.5%
2 hours98.9%96.2%
6 hours96.5%91.0%
24 hours88.1%75.4%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375 melanoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to obtain 2x the final desired concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Phosphorylates TPU This compound TPU->MEK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.[9][10][11]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound C 3. Add Compound to Cells B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4 hours E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for a cell viability (MTT) assay.[12]

References

Technical Support Center: Overcoming Poor Reproducibility in TPU-0037C MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for TPU-0037C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antimicrobial activity?

This compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1][2] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values typically ranging from 0.39 to 3.13 µg/mL.[1][2] It is generally considered ineffective against Gram-negative bacteria, with MICs reported to be greater than 50 µg/mL.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[2][3] Its poor aqueous solubility is a critical factor to consider during MIC testing, as it can lead to compound precipitation and inaccurate results.[4]

Q3: What is the primary cause of inconsistent MIC results for this compound?

The most common source of variability in MIC results for compounds like this compound stems from its poor water solubility and the lack of a strictly standardized experimental protocol.[4] Even minor deviations in methodology, particularly in compound preparation and handling, can lead to significant differences in observed MIC values.[4]

Q4: Can the solvent used to dissolve this compound affect the MIC results?

Yes. While a solvent like DMSO is necessary to solubilize this compound, it can also be toxic to the bacteria being tested at certain concentrations. It is crucial to ensure the final concentration of the solvent in the assay wells is below its inhibitory level. A solvent toxicity control should always be included in your experiments.

Q5: How should I interpret "skipped wells" in my MIC assay?

"Skipped wells" refer to a phenomenon where a well with a higher concentration of this compound shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, pipetting errors, or, most likely for this compound, precipitation at higher concentrations. If you observe skipped wells, it is recommended to repeat the assay with careful attention to aseptic technique and consider performing a solubility test of the compound in the assay medium.

Data Presentation

Table 1: Reported MIC Values for this compound against Gram-Positive Bacteria
Bacterial SpeciesReported MIC Range (µg/mL)
Gram-positive bacteria (general)0.39 - 3.13[1][2]
Methicillin-resistant S. aureus (MRSA)3.13[1][2]
Table 2: Reported MIC Values for this compound against Gram-Negative Bacteria
Bacterial SpeciesReported MIC Range (µg/mL)
Gram-negative bacteria (general)>50[1][2]

Troubleshooting Guides

Issue 1: High Variability in MIC Values Between Experiments

Potential Causes:

  • Inconsistent Compound Preparation: Improper or incomplete solubilization of this compound can lead to varying effective concentrations in each experiment.

  • Compound Precipitation: The compound may be precipitating out of solution when diluted into the aqueous broth medium.

  • Variable Inoculum Size: The density of the initial bacterial culture is critical. An inoculum that is too high can lead to falsely elevated MICs.

  • Media Composition: Different batches or sources of Mueller-Hinton Broth (MHB) can have slight variations that may affect the compound's activity.

  • Incubation Time and Temperature: Deviations in incubation conditions can alter bacterial growth rates and impact MIC results.

Solutions:

  • Standardize Compound Handling:

    • Always prepare a fresh stock solution of this compound in 100% DMSO for each experiment.

    • Visually inspect the stock solution to ensure complete dissolution.

    • When diluting into the broth, add the compound stock to the media and vortex immediately to minimize precipitation.

  • Perform a Solubility Test: Before conducting the full MIC assay, prepare the highest concentration of this compound in the test medium and visually inspect for any precipitate after a short incubation.

  • Standardize Inoculum Preparation:

    • Prepare the inoculum from a fresh, actively growing bacterial culture.

    • Standardize the inoculum density to approximately 5 x 10^5 CFU/mL using a spectrophotometer (0.5 McFarland standard) and confirm by viable cell counts if necessary.

  • Control for Media and Incubation:

    • Use a consistent source and lot of MHB for a series of related experiments.

    • Ensure your incubator is calibrated and maintains a stable temperature of 35°C ± 2°C.

    • Incubate plates for a consistent duration, typically 16-20 hours for most bacteria.

Issue 2: No Antimicrobial Activity Detected or Unexpectedly High MICs

Potential Causes:

  • Poor Aqueous Solubility: This is a primary challenge with hydrophobic compounds like this compound and can lead to misleadingly high or undetectable MIC values.

  • Compound Degradation: The compound may not be stable over the course of the incubation period.

  • High Inoculum Density: An overly dense bacterial culture can overwhelm the antimicrobial effect of the compound.

Solutions:

  • Address Solubility Issues:

    • Confirm the solubility of your compound in the test medium.

    • Use a co-solvent system if necessary, but be mindful of solvent toxicity.

    • Consider alternative testing methods such as agar dilution, which may be more suitable for poorly soluble compounds.

  • Verify Compound Integrity: Prepare fresh stock solutions for each experiment to minimize concerns about degradation.

  • Re-evaluate Inoculum Standardization: Double-check your procedure for preparing and standardizing the bacterial inoculum.

Experimental Protocols

Recommended Protocol for MIC Determination of this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications to address the poor solubility of this compound.

1. Preparation of this compound Stock Solution: a. Due to its poor water solubility, prepare a 1 mg/mL stock solution of this compound in 100% DMSO. b. Ensure the compound is completely dissolved by vortexing.

2. Preparation of Microtiter Plates: a. Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. b. In a separate tube, prepare the starting concentration of this compound by diluting the stock solution into CAMHB. To minimize precipitation, add the DMSO stock to the broth and immediately vortex. Note: The final DMSO concentration should not exceed 1% in any well. c. Add 200 µL of this starting this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no bacteria). g. Include a solvent control by preparing a separate set of dilutions with the highest concentration of DMSO used in the assay.

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

4. Inoculation and Incubation: a. Add 10 µL of the final inoculum to wells 1 through 11, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in each well. Do not add bacteria to well 12. b. Seal the plate and incubate at 37°C for 16-20 hours.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Visually inspect the sterility control (well 12); it should be clear. c. Visually inspect the growth control (well 11); it should show robust turbidity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock (1mg/mL in 100% DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 16-20 hours add_inoculum->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: A generalized workflow for determining the MIC of this compound.

troubleshooting_guide start Poor MIC Reproducibility with this compound check_solubility Is the compound precipitating in the assay medium? start->check_solubility check_inoculum Is the inoculum density standardized correctly? check_solubility->check_inoculum No solubility_solution Optimize solubilization protocol. Consider alternative methods (e.g., agar dilution). check_solubility->solubility_solution Yes check_controls Are the growth and sterility controls behaving as expected? check_inoculum->check_controls Yes inoculum_solution Re-standardize inoculum using 0.5 McFarland standard. Verify with plate counts. check_inoculum->inoculum_solution No controls_solution Troubleshoot media preparation, aseptic technique, or bacterial viability. check_controls->controls_solution No further_investigation Investigate other factors: media batch, incubation conditions, pipetting accuracy. check_controls->further_investigation Yes solubility_yes Yes solubility_no No inoculum_yes Yes inoculum_no No controls_yes Yes controls_no No

Caption: A decision tree for troubleshooting poor this compound MIC reproducibility.

signaling_pathway *The precise molecular target of this compound in bacteria is not yet fully elucidated. This diagram illustrates common antimicrobial targets. cluster_cell Bacterial Cell cluster_outcome Outcome TPU0037C This compound cell_wall Cell Wall Synthesis TPU0037C->cell_wall Possible Target protein_synthesis Protein Synthesis (Ribosome) TPU0037C->protein_synthesis Possible Target dna_replication DNA Replication (DNA Gyrase/Topoisomerase) TPU0037C->dna_replication Possible Target folate_synthesis Folate Synthesis TPU0037C->folate_synthesis Possible Target inhibition Inhibition of Growth cell_wall->inhibition protein_synthesis->inhibition dna_replication->inhibition folate_synthesis->inhibition

References

Adjusting experimental conditions for TPU-0037C time-kill assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the antimicrobial agent TPU-0037C in time-kill assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

A1: this compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin. It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/mL.[1] It is not effective against Gram-negative bacteria, with MICs greater than 50 µg/mL.[1]

Q2: What is the purpose of a time-kill assay?

A2: A time-kill assay, also known as a time-kill kinetics assay, is an in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[2] It provides detailed information on the rate and extent of bacterial killing over time, which helps to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[2][3]

Q3: What is the difference between bactericidal and bacteriostatic activity?

A3: A bactericidal agent causes a ≥ 3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[2][3] A bacteriostatic agent results in a < 3-log10 reduction in the initial inoculum.[2]

Q4: What are the key parameters to consider when setting up a time-kill assay for this compound?

A4: Key parameters include the growth phase of the bacteria (logarithmic phase is typical), the starting inoculum concentration (usually around 5 x 10^5 to 1 x 10^6 CFU/mL), the concentrations of this compound to be tested (often multiples of the MIC), the sampling time points, and the method for neutralizing the antimicrobial agent at each time point.[4][5]

Q5: How should I choose the concentrations of this compound for my assay?

A5: It is common to test a range of concentrations based on the predetermined Minimum Inhibitory Concentration (MIC) of this compound against the specific bacterial strain.[6] Typical concentrations might include 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[4] A growth control with no antimicrobial agent is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No bacterial killing observed, even at high concentrations of this compound. 1. This compound is bacteriostatic, not bactericidal, against the test organism. 2. Inoculum density is too high (inoculum effect).[7] 3. Degradation of this compound during the experiment. 4. The bacterial strain has developed resistance.1. Assess for a bacteriostatic effect (inhibition of growth compared to the control). 2. Ensure the starting inoculum is within the recommended range (e.g., 10^5-10^6 CFU/mL).[5] 3. Verify the stability of this compound under the experimental conditions. 4. Confirm the MIC of the strain before the time-kill assay.
High variability between replicates. 1. Inconsistent inoculum preparation. 2. Inaccurate pipetting of this compound, bacterial culture, or during serial dilutions. 3. Incomplete neutralization of this compound at sampling times.1. Ensure a homogenous bacterial suspension before inoculation. 2. Use calibrated pipettes and proper pipetting techniques. 3. Validate the effectiveness of the neutralizing agent and procedure.[8]
Unexpected regrowth of bacteria after initial killing. 1. The concentration of this compound has fallen below the effective level due to degradation. 2. Presence of a resistant subpopulation of bacteria. 3. The effect of the compound is bacteriostatic at the tested concentration, and bacteria resume growth once the compound is depleted.1. Assess the stability of this compound over the time course of the experiment. 2. Plate samples on agar containing this compound to check for resistant colonies. 3. Consider testing higher concentrations of this compound.
Difficulty in counting colonies (too many or too few). 1. Inappropriate dilution series for plating. 2. Plating volume is too high or too low.1. Adjust the serial dilution range to aim for 30-300 colonies per plate.[2] 2. Ensure a consistent and appropriate volume is plated.

Experimental Protocol: Time-Kill Assay for this compound

This protocol is a general guideline and should be optimized for the specific bacterial strain and laboratory conditions.

1. Materials

  • This compound stock solution of known concentration

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile phosphate-buffered saline (PBS) or other suitable neutralizing broth

  • Sterile culture tubes, microcentrifuge tubes, and pipettes

  • Incubator (37°C)

  • Spectrophotometer

2. Inoculum Preparation

  • From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate them into 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]

  • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

3. Assay Setup

  • Prepare a series of tubes with CAMHB containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Include a growth control tube containing only CAMHB and the bacterial inoculum, with no this compound.

  • Inoculate each tube with the prepared bacterial suspension to the final desired concentration.

4. Sampling and Plating

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[4]

  • Immediately transfer the aliquot to a tube containing a neutralizing agent to stop the activity of this compound.

  • Perform ten-fold serial dilutions of the neutralized sample in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis

  • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)[2]

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL versus time for each concentration of this compound and the growth control.

Data Presentation

Table 1: Hypothetical Time-Kill Assay Data for this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.715.695.725.70
26.355.805.154.303.50
47.105.954.603.10<2.00
67.856.104.25<2.00<2.00
88.506.303.90<2.00<2.00
249.206.803.50<2.00<2.00

Note: <2.00 indicates the limit of detection.

Visualizations

TimeKill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Prepare Bacterial Inoculum start->culture compound Prepare this compound Dilutions start->compound inoculate Inoculate Tubes culture->inoculate compound->inoculate incubate Incubate at 37°C inoculate->incubate sampling Sample at Time Points incubate->sampling neutralize Neutralize this compound sampling->neutralize dilute Serial Dilution neutralize->dilute plate Plate on Agar dilute->plate count Incubate & Count CFU plate->count analyze Calculate & Plot Data count->analyze end_node End analyze->end_node Interpret Results Interpretation_Logic start Log10 CFU/mL Reduction vs Initial Inoculum condition ≥ 3-log10 reduction? start->condition bactericidal Bactericidal Effect condition->bactericidal Yes bacteriostatic_check < 3-log10 reduction AND Inhibition vs Growth Control? condition->bacteriostatic_check No bacteriostatic Bacteriostatic Effect no_effect No Effect bacteriostatic_check->bacteriostatic Yes bacteriostatic_check->no_effect No

References

Best practices for long-term storage of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of TPU-0037C, a metabolite of the marine actinomycete S. platensis with activity against Gram-positive bacteria.[1] The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[2] It is advisable to store the compound in a tightly sealed container to protect it from moisture and light.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] To prepare a stock solution, reconstitute the solid compound in one of these solvents to your desired concentration. It is recommended to use sterile techniques and high-purity solvents to avoid contamination.

Q3: What are the best practices for storing stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[3] These aliquots should be stored at -20°C or, for even longer-term storage, at -80°C.[3] General guidelines for antibiotic stock solutions suggest they can be stable for at least 6 months at -20°C.[4]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Q1: I have observed reduced activity of my this compound in my experiments. What could be the cause?

A1: Reduced activity can stem from several factors:

  • Improper Storage: Long-term storage at temperatures above the recommended -20°C can lead to degradation.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound.[3] It is highly recommended to prepare single-use aliquots.

  • Contamination: Bacterial or fungal contamination of a stock solution can inactivate the antibiotic. Ensure aseptic techniques are used during preparation and handling.

  • Age of Stock Solution: Over time, even when stored correctly, the compound in solution may degrade. For best results, use freshly prepared solutions or solutions that have been stored for less than a month at -20°C or up to six months at -80°C (based on general antibiotic stability).[5]

Q2: My solid this compound appears discolored or has changed in appearance. Is it still usable?

A2: this compound is described as a colorless film.[2] Any significant change in color or appearance could indicate degradation or contamination. It is recommended to use a fresh vial of the compound for your experiments to ensure reliable and reproducible results.

Q3: I am having trouble dissolving this compound.

A3: this compound is reported to be soluble in DMF, DMSO, ethanol, and methanol.[1][2] If you are experiencing solubility issues, consider the following:

  • Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent.

  • Vortexing/Sonication: Gentle vortexing or brief sonication may aid in dissolution.

  • Concentration: Attempting to prepare a solution at a concentration that exceeds its solubility limit in the chosen solvent will result in incomplete dissolution. Try preparing a more dilute solution.

Long-Term Storage Stability Data (for a related compound, TPU-0037A)

While specific long-term stability data for this compound is not publicly available, the following table provides storage recommendations for the structurally similar compound, TPU-0037A. This data can serve as a useful reference.

FormulationStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from InvivoChem for the related compound TPU-0037A.[5]

Experimental Workflow for Long-Term Storage of this compound

G A Receive this compound (Solid) B Store at -20°C Protect from light and moisture A->B C Prepare Stock Solution (e.g., in DMSO, Ethanol) B->C D Aliquot into single-use volumes C->D E Store aliquots at -20°C (short-term) or -80°C (long-term) D->E F Use in Experiment E->F H Avoid freeze-thaw cycles E->H G Discard after use F->G

Caption: Workflow for the proper handling and long-term storage of this compound.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to proactively identify, characterize, and mitigate potential off-target effects of the novel antimicrobial agent, TPU-0037C. Given that this compound is a recently identified natural product, a thorough investigation of its selectivity is crucial for accurate interpretation of experimental results and for any future therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

Q2: My initial cell-based assays with this compound show unexpected toxicity at concentrations close to its effective antimicrobial dose. Could this be due to off-target effects?

A2: Yes, unexpected cytotoxicity is a common indicator of potential off-target effects. The inhibitor may be affecting pathways essential for cell survival. It is crucial to perform dose-response experiments to determine the therapeutic window and to investigate potential off-target liabilities.

Q3: What is the general strategy to identify the potential off-targets of this compound?

A3: A multi-pronged approach is recommended, starting with computational methods to predict potential off-targets. This is followed by in vitro screening against panels of common off-target classes (e.g., kinases, GPCRs). Subsequently, unbiased proteome-wide approaches in relevant cell systems can provide a comprehensive view of direct binding partners. Finally, genetic approaches can be used to validate that the observed phenotype is a direct result of inhibiting the intended target.

Q4: How can I confirm that the desired antimicrobial effect of this compound is not due to an off-target effect in the bacteria itself?

A4: While this guide focuses on off-target effects in mammalian systems, similar principles apply to bacterial systems. Techniques such as bacterial genetics (e.g., creating resistant mutants and sequencing the potential target) and proteomic approaches adapted for bacteria can help validate the on-target activity of this compound.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the investigation of this compound's off-target effects.

Issue 1: Inconsistent results in cell-based viability assays with this compound.

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound from a stable stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
Cell Culture Variability Standardize cell passage number and confluency. Regularly test for mycoplasma contamination, which can alter cellular responses.
Assay Interference Rule out that this compound is interfering with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run controls with the compound in the absence of cells.

Issue 2: Computational predictions for this compound off-targets are broad and difficult to prioritize.

Potential Cause Troubleshooting Steps
Lack of Specificity in Prediction Algorithms Use multiple prediction tools that employ different algorithms (e.g., 2D chemical similarity and 3D protein structure-based methods) to find consensus predictions.[1]
Broad Chemical Features Filter the prediction list by focusing on protein families known to be common sources of off-target effects (e.g., kinases, GPCRs, ion channels).
Irrelevant Biological Context Prioritize predicted off-targets that are expressed in your experimental cell model and are known to be involved in relevant signaling pathways.

Issue 3: A candidate off-target identified by an in vitro screen does not seem to be engaged by this compound in intact cells.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider performing cellular uptake assays.
Cellular Efflux The compound may be actively transported out of the cell by efflux pumps.
Lack of Target Engagement Confirmation Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to the candidate off-target in intact cells.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for this compound

This table presents a hypothetical outcome of a kinase screen, a common method to assess off-target effects against a large panel of kinases.

Kinase Target% Inhibition at 1 µM this compoundKd (nM)
Target X (Hypothetical On-Target)98%15
Off-Target Kinase A 85% 150
Off-Target Kinase B 72% 450
Off-Target Kinase C35%>1000
Off-Target Kinase D12%>10000
... (400+ other kinases)<10%>10000

Table 2: Example Data from Cellular Thermal Shift Assay (CETSA) for Off-Target Kinase A

This table shows hypothetical data from a CETSA experiment to confirm the engagement of a potential off-target in a cellular context. A significant shift in the melting temperature (Tm) in the presence of this compound indicates direct binding.

TreatmentMelting Temperature (Tm) of Off-Target Kinase A
Vehicle (DMSO)52.3°C
1 µM this compound 56.8°C
10 µM this compound58.1°C

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling

Objective: To identify potential kinase off-targets of this compound using a competitive binding assay.

Methodology:

  • Compound Submission: Provide a sample of this compound at a known concentration to a commercial kinase profiling service (e.g., KINOMEscan®, Eurofins).

  • Assay Principle: The assay measures the ability of this compound to compete with a proprietary ligand for the active site of a large panel of kinases (typically >400).

  • Data Collection: The binding interaction is quantified, and the results are reported as the percentage of inhibition at a specific concentration of this compound.

  • Follow-up: For significant "hits," determine the dissociation constant (Kd) to quantify the binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a potential off-target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour) to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

Objective: To validate that the cellular phenotype observed with this compound treatment is a consequence of inhibiting a specific off-target.

Methodology:

  • gRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) that specifically target the gene encoding the putative off-target protein.

  • Cell Line Transfection: Transfect a suitable cell line with a Cas9 nuclease and the specific sgRNA to generate a knockout of the target gene.

  • Clonal Selection and Validation: Select and expand single-cell clones and validate the knockout of the target protein by Western blotting or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells mimics the phenotype of the drug-treated cells, it provides strong evidence that the drug's effect is mediated through that off-target.

Visualizations

Off_Target_Identification_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Cellular Validation cluster_2 Phenotypic Validation A Computational Prediction (e.g., Chemical Similarity) C Prioritized List of Potential Off-Targets A->C B Kinase Panel Screening (>400 Kinases) B->C D Cellular Thermal Shift Assay (CETSA) C->D Test top hits E Competitive ABPP (Proteome-wide) C->E Unbiased screen F Confirmed Cellular Off-Targets D->F E->F G CRISPR-Cas9 Knockout of Off-Target F->G Validate functional role H Phenotypic Comparison (Drug vs. KO) G->H I Validated Off-Target Responsible for Phenotype H->I

Caption: A workflow for identifying and validating off-target effects of this compound.

CETSA_Principle A Target Protein (Folded) B Heat D Target Protein + This compound Complex C Denatured & Aggregated Protein B->C F Stabilized Protein (Soluble) E Heat E->F Signaling_Pathway_Example RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival TPU_OT This compound (Off-Target Effect) TPU_OT->RAF Inhibition

References

Technical Support Center: Improving the Bioavailability of TPU-0037C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the antibacterial compound TPU-0037C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a metabolite produced by the marine actinomycete Saccharopolyspora platensis and is structurally similar to lydicamycin.[1][2] It exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Like many complex natural products, this compound is a large molecule (Molecular Formula: C46H72N4O9, Formula Weight: 825.1) and is soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[1] This suggests that it likely has poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its efficacy in in vivo studies.[4][5][6][7]

Q2: What are the initial steps to assess the bioavailability of my current this compound formulation?

A2: A pilot pharmacokinetic (PK) study in an animal model (e.g., rats) is recommended. This typically involves administering a known dose of your this compound formulation orally and intravenously to different groups of animals. Blood samples are collected at various time points and the concentration of this compound in the plasma is measured. By comparing the area under the concentration-time curve (AUC) of the oral and intravenous routes, you can calculate the absolute bioavailability. Low oral bioavailability would indicate the need for formulation optimization.

Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[4][5][6][7][8]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation with appropriate buffers can increase solubility.[6]

  • Use of Co-solvents: Incorporating water-miscible organic solvents in the formulation can enhance the solubility of the drug.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no detectable plasma concentration of this compound after oral administration. Poor aqueous solubility and dissolution of this compound in the gastrointestinal (GI) tract.Implement a bioavailability-enhancing formulation strategy such as preparing a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS).
High first-pass metabolism in the liver.Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or structural modification of the compound.
High variability in plasma concentrations between individual animals. Inconsistent oral absorption due to formulation issues (e.g., precipitation of the compound in the GI tract).Ensure the formulation is stable and remains solubilized in GI fluids. For suspensions, ensure uniform dosing. Consider using a more robust formulation like a SEDDS.
Food effects on drug absorption.Standardize the feeding schedule of the animals. Typically, animals are fasted overnight before oral dosing.
Precipitation of this compound observed when preparing an aqueous-based formulation for in vivo studies. Low aqueous solubility of this compound.Avoid purely aqueous vehicles. Utilize solubilizing excipients such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins. Prepare a lipid-based formulation or a solid dispersion.
Inconsistent results in in vitro antibacterial assays. Poor solubility of this compound in the assay medium.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the assay medium. Ensure the final solvent concentration is low enough to not affect bacterial growth.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Determine the desired ratio of this compound to PVP K30 (e.g., 1:5, 1:10 w/w).

  • Accurately weigh the required amounts of this compound and PVP K30.

  • Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation that forms a microemulsion upon contact with aqueous media, enhancing the solubilization and absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Peceol)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vials

  • Magnetic stirrer

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-surfactant).

    • Heat the mixture to approximately 40°C to facilitate mixing.

    • Add the accurately weighed this compound to the mixture.

    • Stir the mixture using a magnetic stirrer until the this compound is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the prepared SEDDS formulation (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) with gentle agitation. Observe the formation of a clear or slightly opalescent microemulsion.

    • Droplet Size Analysis: Determine the droplet size of the resulting microemulsion using a particle size analyzer.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral and intravenous administration.

Materials and Methods:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum. Acclimatize the animals for at least one week before the experiment.

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3-5 rats)

    • Group 2: Oral (PO) administration (n=3-5 rats)

  • Dosing Formulation:

    • IV Formulation: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., a mixture of saline, PEG 400, and a small amount of a solubilizing agent). The final formulation should be sterile-filtered.

    • PO Formulation: Use the prepared solid dispersion or SEDDS formulation of this compound, or a simple suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC).

  • Procedure:

    • Fast the rats overnight (with access to water) before dosing.

    • Administer the this compound formulation to each rat via the appropriate route (IV via tail vein injection, PO via oral gavage).

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

    • Analyze the plasma samples to determine the this compound concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as AUC, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

    • Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway

antibacterial_mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Protein Ribosome->Protein Protein Synthesis (Inhibited) mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Cell_Death Cell_Death Protein->Cell_Death Lack of essential proteins leads to TPU_0037C TPU_0037C TPU_0037C->Ribosome Binds to ribosome

Caption: Proposed mechanism of antibacterial action for this compound.

Experimental Workflow

bioavailability_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Solubility_Screening Solubility Screening (Oils, Surfactants, Polymers) Formulation_Prep Formulation Preparation (e.g., SEDDS, Solid Dispersion) Solubility_Screening->Formulation_Prep Characterization In Vitro Characterization (e.g., Dissolution, Particle Size) Formulation_Prep->Characterization Animal_Dosing Animal Dosing (Oral & IV) Characterization->Animal_Dosing Blood_Sampling Blood Sampling (Time Course) Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, F%) Plasma_Analysis->PK_Analysis Start Start: Low Bioavailability Issue Start->Solubility_Screening End End: Improved Bioavailability PK_Analysis->End

Caption: Workflow for improving the in vivo bioavailability of this compound.

References

Technical Support Center: Refining Purification Methods for TPU-0037C from Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of TPU-0037C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation of this compound from S. platensis culture.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a culture broth?

A1: The purification of this compound, a polyketide antibiotic, from S. platensis fermentation broth typically involves a multi-step process. The general workflow begins with the separation of the biomass from the culture broth, followed by solvent extraction of the supernatant, and subsequent chromatographic purification of the crude extract.

Q2: Which solvent is recommended for the initial extraction of this compound?

A2: Ethyl acetate is a commonly used and effective solvent for extracting polyketide antibiotics from culture filtrates. It is recommended to adjust the pH of the supernatant to a slightly acidic or neutral range before extraction to ensure this compound is in a less polar state, facilitating its partitioning into the organic solvent.

Q3: What are the most suitable chromatographic techniques for this compound purification?

A3: A combination of chromatographic methods is typically employed to achieve high purity. Initial purification of the crude extract is often performed using silica gel column chromatography. This is followed by a higher resolution step, such as reversed-phase high-performance liquid chromatography (RP-HPLC), for final purification.

Q4: How can I monitor the presence and purity of this compound throughout the purification process?

A4: The presence of this compound can be monitored using thin-layer chromatography (TLC) with a suitable mobile phase and visualization under UV light. For purity assessment at each stage, analytical RP-HPLC is the recommended method. The purity is determined by the peak area of this compound relative to the total peak area in the chromatogram.

Q5: What are the expected yield and purity at each stage of the purification process?

A5: The yield and purity of this compound will vary depending on the fermentation conditions and the efficiency of each purification step. The following table provides an example of expected outcomes for a typical purification process.

Data Presentation: Purification Yield and Purity of this compound

Purification StepStarting Material (from 10L Culture)Product Mass (mg)Step Yield (%)Overall Yield (%)Purity (%)
Culture Supernatant 10 L1500 (estimated)-100<1
Ethyl Acetate Extract 10 L Supernatant95063.363.315
Silica Gel Chromatography 950 mg Crude Extract35036.823.365
Reversed-Phase HPLC 350 mg Silica Gel Fraction18051.412.0>98

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

  • Possible Cause: Inefficient extraction from the culture broth.

    • Solution:

      • Ensure the pH of the culture supernatant is adjusted to the optimal range (e.g., 6.0-7.0) before extraction.

      • Increase the volume of ethyl acetate used for extraction or perform multiple extractions (e.g., 3 times with equal volumes).

      • Ensure vigorous mixing during extraction to maximize the contact between the aqueous and organic phases.

  • Possible Cause: Degradation of this compound during fermentation or extraction.

    • Solution:

      • Optimize fermentation time to harvest before potential degradation begins.

      • Perform extraction at a lower temperature (e.g., 4°C) to minimize enzymatic and chemical degradation.

      • Protect the culture broth and extracts from direct light, as polyketides can be light-sensitive.

Issue 2: Poor Separation during Silica Gel Column Chromatography

  • Possible Cause: Improper column packing.

    • Solution:

      • Ensure the silica gel is properly slurried and packed to create a uniform column bed, avoiding channels and cracks.

  • Possible Cause: Inappropriate solvent system.

    • Solution:

      • Develop an optimal solvent system using TLC before running the column. A good separation on TLC will have the this compound spot with an Rf value between 0.2 and 0.4.

      • Employ a stepwise or gradient elution to improve the separation of compounds with similar polarities.

Issue 3: Broad or Tailing Peaks in RP-HPLC

  • Possible Cause: Column contamination or degradation.

    • Solution:

      • Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.

      • If the problem persists, the column may need to be replaced.

  • Possible Cause: Secondary interactions between this compound and the stationary phase.

    • Solution:

      • Add a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.

  • Possible Cause: Sample overload.

    • Solution:

      • Reduce the amount of sample injected onto the column.

Issue 4: Presence of Impurities in the Final Product

  • Possible Cause: Co-elution of impurities with this compound.

    • Solution:

      • Optimize the HPLC gradient to improve the resolution between this compound and the impurities. A shallower gradient around the elution time of the target compound can be effective.

      • Consider using a different stationary phase (e.g., C8 instead of C18) or a different mobile phase system.

Experimental Protocols

1. Fermentation and Harvest

  • Inoculate a suitable production medium with a seed culture of S. platensis.

  • Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days.

  • Monitor the production of this compound by periodically extracting a small sample and analyzing it by TLC or HPLC.

  • Harvest the culture by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the culture broth.

2. Solvent Extraction

  • Adjust the pH of the culture supernatant to 6.5 with 1M HCl.

  • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and wash with brine (saturated NaCl solution).

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 230-400 mesh) in a suitable solvent system (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of the loading solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane).

  • Collect fractions and monitor them by TLC.

  • Pool the fractions containing pure or enriched this compound and evaporate the solvent.

4. Reversed-Phase HPLC (RP-HPLC)

  • Dissolve the partially purified sample from the silica gel column in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Perform the purification on a C18 column (e.g., 5 µm particle size, 10 x 250 mm).

  • Use a gradient elution system, for example:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 20-80% B over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., determined by UV-Vis scan of a partially purified sample).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

Mandatory Visualizations

experimental_workflow cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification cluster_3 Analysis fermentation S. platensis Fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Culture Supernatant centrifugation->supernatant extraction Ethyl Acetate Extraction supernatant->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis signaling_pathway cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Regulatory Cascade cluster_3 Biosynthesis nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) tcs Two-Component Systems (e.g., PhoR/PhoP) nutrient_limitation->tcs activates cell_density High Cell Density gbl γ-Butyrolactone (GBL) Signaling Molecule cell_density->gbl induces synthesis pleiotropic_regulator Pleiotropic Regulator (e.g., AdpA) tcs->pleiotropic_regulator activates gbl_receptor GBL Receptor gbl->gbl_receptor binds to gbl_receptor->pleiotropic_regulator derepresses pathway_regulator Pathway-Specific Activator (e.g., SARP) pleiotropic_regulator->pathway_regulator activates pks_genes Polyketide Synthase (PKS) Gene Cluster Expression pathway_regulator->pks_genes activates tpu_0037c This compound Biosynthesis pks_genes->tpu_0037c

Enhancing the signal-to-noise ratio in TPU-0037C-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers enhance the signal-to-noise ratio in assays utilizing TPU-0037C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a metabolite produced by the marine actinomycete Streptomyces platensis and is structurally similar to lydicamycin.[1][2][3] Its primary documented activity is as an antibiotic against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) typically ranging from 0.39 to 3.13 µg/mL.[1][2][3][4] It is generally ineffective against Gram-negative bacteria.[1][2][3]

Q2: What are the common causes of a low signal-to-noise ratio (SNR) in plate-based assays?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either leading to high background signal or low specific signal. Common culprits include:

  • High Background: Autofluorescence from compounds or media, non-specific binding of detection reagents, and crosstalk between wells.[5][6]

  • Low Signal: Suboptimal reagent concentrations, inactive enzymes or proteins, or incorrect incubation times.[7][8]

  • High Variability: Inconsistent pipetting, temperature fluctuations across the plate ("edge effects"), and sample processing inconsistencies.[7][8]

A signal-to-noise ratio of at least 3 is generally considered the lower limit for accurate detection, though a ratio of 10 or higher is recommended for reliable quantitative measurements.[9]

Q3: How can I minimize background from my assay medium?

Media components are a common source of background signal. Phenol red and Fetal Bovine Serum (FBS) are known to cause autofluorescence.[10] Consider these options:

  • Switch to a phenol red-free medium for the duration of the assay.[5]

  • Use a serum-free or optimized microscopy-grade medium.[10]

  • For the final reading step, replace the medium with Phosphate-Buffered Saline (PBS) or a clear buffer solution.[5][10]

Q4: What type of microplate should I use for my assay?

The choice of microplate is critical for optimizing signal detection:

  • For fluorescence intensity assays: Use black-walled plates to reduce background fluorescence and crosstalk between wells.[6][10]

  • For luminescence assays: Use white-walled plates to maximize light reflection and enhance a weak signal.[10]

  • For absorbance assays: Use clear-bottom plates.[10]

Troubleshooting Guides

Problem 1: High Background Signal

High background signal can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Signal Detected check_blanks Are blank wells (no cells/no this compound) exhibiting a high signal? start->check_blanks check_media Test media components for autofluorescence/ intrinsic signal. check_blanks->check_media Yes check_reagents Are detection reagents contributing to the signal? check_blanks->check_reagents No change_media Switch to phenol red-free or serum-free media. Consider reading in PBS. check_media->change_media reagent_control Run a 'reagents only' control. check_reagents->reagent_control Yes check_washing Are washing steps insufficient? check_reagents->check_washing No optimize_reagents Titrate detection reagents to find optimal concentration. reagent_control->optimize_reagents optimize_washing Increase number of wash steps or volume. Add a mild detergent (e.g., Tween-20) to wash buffer. check_washing->optimize_washing

Caption: A logical workflow for troubleshooting high background noise.

Potential Cause Recommended Solution
Autofluorescence of Media Use phenol red-free media or replace it with a clear buffer like PBS during the final reading step.[5][10]
Non-specific Binding Optimize blocking steps by testing different blocking agents (e.g., BSA, non-protein blockers) and incubation times. Ensure adequate washing steps to remove unbound reagents.[11]
Reagent Contamination Prepare fresh reagents using high-purity water and buffers. Filter-sterilize buffers if necessary.[7]
High Reagent Concentration Perform a concentration titration for all detection reagents to find the optimal balance between signal and background.
Crosstalk Between Wells For fluorescence assays, use black-walled microplates to absorb stray light and prevent it from entering adjacent wells.[6]
Problem 2: Low Specific Signal

A weak specific signal can be difficult to distinguish from the background noise.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay endpoint.
Incorrect Incubation Time Optimize the incubation time for this compound treatment. A time-course experiment can reveal the point of maximal effect.
Low Cell Seeding Density Ensure an optimal cell density per well. Too few cells will produce a weak signal. Perform a cell titration experiment to determine the ideal seeding density.[5]
Inactive Reagents Ensure all reagents, especially enzymes or antibodies, have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[7]
Instrument Settings For fluorescence or luminescence readers, optimize the gain setting to amplify the signal without saturating the detector.[10]

Table 1: General Optimization Parameters for Cell-Based Assays

Parameter Typical Range Recommendation
Cell Seeding Density (96-well) 5,000 - 50,000 cells/wellTitrate to find a density that gives a robust signal without over-confluence.[5]
This compound Concentration 0.1 - 50 µg/mLPerform a dose-response curve starting from the known antibacterial MIC range.
Incubation Time 4 - 72 hoursConduct a time-course experiment to identify the optimal treatment duration.
Blocking Buffer (e.g., BSA) 0.1% - 5% w/vTest different concentrations; higher concentrations are not always better.[12]
Wash Steps 1 - 5 cyclesOptimize the number and volume of washes to reduce background without losing specific signal.[11]

Experimental Protocols

Protocol: Optimizing Cell Seeding Density

This protocol helps determine the optimal number of cells per well to maximize the signal-to-noise ratio.

  • Prepare a single-cell suspension of the desired cell line.

  • Create a serial dilution of the cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well). Include "no-cell" blank wells.

  • Incubate the plate under standard culture conditions for 24 hours.

  • Process all wells according to your specific assay protocol (both with a positive control activator and a negative control/vehicle).

  • Measure the signal and background for each cell density.

  • Calculate the signal-to-noise ratio (SNR = Signal / Background) for each density.

  • Select the cell density that provides the highest SNR without signs of over-confluence.

Experimental Workflow for Assay Optimization

assay_optimization_workflow start Start Assay Optimization cell_titration 1. Optimize Cell Seeding Density start->cell_titration reagent_titration 2. Titrate Primary Reagent (e.g., this compound) cell_titration->reagent_titration incubation_time 3. Optimize Incubation Time reagent_titration->incubation_time detection_reagent 4. Titrate Detection Reagents incubation_time->detection_reagent final_protocol Final Optimized Protocol detection_reagent->final_protocol

Caption: A typical workflow for optimizing cell-based assays.

Hypothetical Signaling Pathway: this compound and Wnt Signaling

While the precise molecular target of this compound in mammalian cells is not publicly documented, we can hypothesize its potential interaction with a key cellular pathway for illustrative purposes. The Wnt signaling pathway is crucial for cell proliferation and development and is a common target for small molecules.[13][14][15] An inhibitory effect on this pathway could be a potential mechanism of action to investigate.

Hypothesized Inhibition of the Wnt/β-Catenin Pathway by this compound

wnt_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by BetaCatenin_nuc β-Catenin BetaCatenin->BetaCatenin_nuc translocates TPU0037C This compound (Hypothesized) TPU0037C->DestructionComplex stabilizes? TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Caption: Hypothesized action of this compound stabilizing the β-catenin destruction complex.

References

Validation & Comparative

Comparative Analysis of TPU-0037C and Lydicamycin: A Deep Dive into Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel antibiotic TPU-0037C and its structural analog, lydicamycin, reveals both compounds as potent agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While exhibiting a similar spectrum of activity, nuanced differences in their potency against specific bacterial strains are noteworthy. This analysis synthesizes available experimental data to guide researchers and drug development professionals in understanding the antibacterial profiles of these two promising compounds.

This compound, a metabolite of the marine actinomycete Streptomyces platensis, is structurally similar to lydicamycin, an antibiotic produced by Streptomyces lydicus. Both compounds have demonstrated significant antibacterial activity against a range of Gram-positive pathogens while being largely ineffective against Gram-negative bacteria.[1][2] This selective activity is a key characteristic of their antibacterial profile.

Quantitative Analysis of Antibacterial Potency

To facilitate a direct comparison, the Minimum Inhibitory Concentration (MIC) values for this compound and lydicamycin against various Gram-positive bacteria have been compiled. The data for this compound and its congeners are derived from a study on novel lydicamycin congeners with anti-MRSA activity, while the MIC value for lydicamycin against MRSA is also reported in subsequent reviews.

Bacterial StrainThis compound MIC (µg/mL)Lydicamycin MIC (µg/mL)
Staphylococcus aureus Smith0.39Not Reported
Staphylococcus aureus 209P0.78Not Reported
Staphylococcus aureus 56 (MRSA)3.136
Staphylococcus aureus 58 (MRSA)3.13Not Reported
Bacillus subtilis PCI 2190.39Not Reported
Micrococcus luteus PCI 10010.39Not Reported

Data for this compound is from Furumai, T., et al. (2002). The MIC value for Lydicamycin against MRSA is from a review by Capon, R. J., et al. (2013), referencing the 2002 Furumai et al. paper.

The available data indicates that this compound exhibits potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Bacillus subtilis and Micrococcus luteus. Notably, against MRSA strain 56, this compound demonstrates a lower MIC value (3.13 µg/mL) compared to lydicamycin (6 µg/mL), suggesting a potentially higher potency against this clinically significant pathogen.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the potency of antimicrobial agents. The following outlines the typical broth microdilution method used for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of antimicrobial agent B Perform serial twofold dilutions in microtiter plate A->B D Inoculate each well with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate plates at optimal temperature and duration D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC: Lowest concentration with no growth F->G

Fig. 1: Experimental workflow for MIC determination.

Mechanism of Action: An Area for Further Research

While the antibacterial activity of both this compound and lydicamycin is well-documented, the precise mechanisms by which they inhibit bacterial growth are not yet fully elucidated. Some evidence suggests that lydicamycin may exert its antibacterial effect by inhibiting bacterial protein synthesis. This proposed mechanism involves the binding of lydicamycin to the bacterial ribosome, thereby disrupting the translation process essential for bacterial survival. However, more definitive studies are required to confirm this hypothesis and to identify the specific ribosomal binding site and the stages of protein synthesis that are affected. The mechanism of action for this compound remains to be investigated.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis Ribosome Ribosome Elongation Elongation Termination Termination mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Initiation Initiation Initiation->Elongation Elongation->Termination Protein Functional Protein Termination->Protein Lydicamycin Lydicamycin Lydicamycin->Ribosome Binds to ribosome

Fig. 2: Proposed mechanism of action for lydicamycin.

References

Validating the Efficacy of TPU-0037C: A Comparative Analysis Against Clinical MRSA Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The continuous evolution of resistance necessitates the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of TPU-0037C, a novel polyketide antibiotic, against established anti-MRSA therapies, offering insights into its potential as a future therapeutic.

Executive Summary

This compound, a congener of lydicamycin isolated from the marine actinomycete Streptomyces platensis, has demonstrated promising in vitro activity against Gram-positive bacteria, including MRSA. This guide synthesizes the available data on this compound's anti-MRSA efficacy, comparing it with standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin. While direct comparative studies on a broad range of clinical MRSA isolates are limited, initial findings suggest that this compound and its analogues exhibit potent antibacterial properties. The mechanism of action for structurally related tetramic acid and polyketide antibiotics often involves disruption of the bacterial cell membrane potential and inhibition of essential biosynthetic pathways, indicating a potentially distinct mode of action from many current therapies.

Performance Comparison of Anti-MRSA Agents

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of this compound and its congeners against MRSA, alongside a comparison with established anti-MRSA antibiotics. It is important to note that the data for this compound is based on initial discovery studies and may not be representative of its efficacy against a diverse panel of contemporary clinical isolates.

CompoundClassMechanism of Action (Proposed/Established)MIC Range against MRSA (μg/mL)Key Considerations
This compound Polyketide (Lydicamycin analogue)Likely disruption of cell membrane potential and/or inhibition of fatty acid biosynthesis.1.56 - 12.5Novel scaffold with potential for low cross-resistance. Data against a wide range of clinical isolates is needed.
Vancomycin GlycopeptideInhibition of cell wall synthesis.0.5 - 2.0Standard of care, but increasing reports of reduced susceptibility ("MIC creep") and resistance (VRSA).
Linezolid OxazolidinoneInhibition of protein synthesis.0.5 - 4.0Orally bioavailable, effective against many vancomycin-intermediate strains. Resistance is emerging.
Daptomycin LipopeptideDisruption of cell membrane function.0.25 - 1.0Rapidly bactericidal, but resistance can develop, particularly in deep-seated infections.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antimicrobial efficacy. The following protocols outline standard procedures for determining the Minimum Inhibitory Concentration (MIC) of a novel compound like this compound against clinical MRSA isolates.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture of a clinical MRSA isolate on a suitable agar plate (e.g., Tryptic Soy Agar with 5% sheep blood), select 3-5 morphologically similar colonies.

  • Suspend the colonies in a sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Visualizing Potential Mechanisms and Workflows

Proposed Mechanism of Action for Tetramic Acid Antibiotics

Many polyketide antibiotics containing a tetramic acid moiety, structurally related to this compound, are known to disrupt the bacterial cell membrane's proton motive force. This diagram illustrates the proposed mechanism where the antibiotic acts as a protonophore, dissipating the transmembrane proton gradient.

G Proposed Mechanism of Action of Tetramic Acid Antibiotics Proton_out H+ Proton_in H+ Proton_out->Proton_in Normal Proton Flow TPU This compound (Protonophore) Proton_out->TPU Binding ATP_Synthase ATP Synthase TPU->Proton_in Proton Transport ADP ADP + Pi ATP ATP caption Dissipation of proton gradient by a protonophore antibiotic.

Caption: Dissipation of proton gradient by a protonophore antibiotic.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against clinical bacterial isolates.

G Experimental Workflow for MIC Determination A Isolate and Culture Clinical MRSA Strain B Prepare Bacterial Inoculum (0.5 McFarland Standard) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 37°C for 18-24h D->E F Read and Record MIC E->F caption Workflow for determining Minimum Inhibitory Concentration.

Caption: Workflow for determining Minimum Inhibitory Concentration.

Future Directions and Conclusion

This compound represents a promising antibiotic scaffold with demonstrated anti-MRSA activity. However, to fully validate its clinical potential, further research is imperative. Comprehensive studies evaluating its efficacy against a large and diverse panel of recent clinical MRSA isolates, including strains with resistance to current last-resort antibiotics, are critically needed. Direct head-to-head comparisons with vancomycin, linezolid, and daptomycin under standardized conditions will provide a clearer picture of its relative potency. Furthermore, in-depth investigations into its precise mechanism of action, potential for resistance development, and in vivo efficacy and safety are essential next steps in the drug development pipeline. The information presented in this guide serves as a foundation for these future investigations, highlighting both the promise and the remaining questions surrounding this compound.

A Head-to-Head Comparison of TPU-0037C and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to multiple antibiotics. Vancomycin has long been a cornerstone of therapy for serious MRSA infections; however, the emergence of strains with reduced susceptibility necessitates the development of novel antimicrobial agents. This guide provides a comparative overview of TPU-0037C, a novel antibiotic candidate, and vancomycin, with a focus on their activity against MRSA.

Executive Summary

This compound, a metabolite of the marine actinomycete S. platensis, demonstrates potent in vitro activity against Gram-positive bacteria, including MRSA.[1][2][3][4][5] Vancomycin, a glycopeptide antibiotic, has been a reliable treatment for MRSA for decades, but its efficacy is being challenged by the rise of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). This guide synthesizes the available data on both compounds, presenting their mechanisms of action, in vitro susceptibility data, and relevant experimental protocols to inform preclinical research and drug development efforts.

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and the typical MIC distribution for vancomycin against MRSA.

Antimicrobial Agent MRSA MIC Value (μg/mL) Reference
This compound3.13[1][3]
Vancomycin0.125 - 2.0 (Susceptible Range)[6][7][8]

Note: While most clinical MRSA isolates are susceptible to vancomycin with MICs ≤ 2 μg/mL, treatment failures have been reported for infections caused by strains with MICs at the higher end of this susceptible range (≥ 1.5 mg/liter).[6][8][9]

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. It is known to be a structural analogue of lydicamycin and is active against Gram-positive bacteria while being ineffective against Gram-negative bacteria.[1][2][3][4][5]

Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of antimicrobial agents. The following are standard protocols for key experiments in the assessment of anti-MRSA compounds.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (this compound or vancomycin) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension of the MRSA strain to be tested, adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[17]

  • Inoculation: Dispense the diluted antimicrobial agent and the bacterial inoculum into the wells of a 96-well microtiter plate. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air conditions.[18]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the MRSA test strain in CAMHB, adjusting the concentration to approximately 5 x 10^5 CFU/mL.

  • Exposure to Antimicrobial Agent: Add the antimicrobial agent (this compound or vancomycin) at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Murine Skin Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents in a setting that mimics a clinical infection.

  • Animal Preparation: Use immunocompetent mice (e.g., BALB/c). Anesthetize the mice and shave a small area on their backs.

  • Induction of Infection: Create a superficial wound on the shaved area. Inoculate the wound with a standardized suspension of a virulent MRSA strain (e.g., USA300).[19][20]

  • Treatment: After a set period to allow the infection to establish, administer the antimicrobial agent (this compound or vancomycin) via a relevant route (e.g., topical, intraperitoneal, or intravenous). A control group should receive a placebo.

  • Evaluation of Efficacy: At various time points post-treatment, assess the infection. This can be done by:

    • Measuring lesion size: Use calipers to measure the dimensions of the skin lesion.

    • Determining bacterial burden: Euthanize a subset of mice, excise the infected skin tissue, homogenize it, and perform quantitative bacterial cultures to determine the CFU per gram of tissue.[19]

    • In vivo imaging: If using a bioluminescent MRSA strain, the bacterial burden can be monitored non-invasively over time using an in vivo imaging system.[21][22]

  • Data Analysis: Compare the lesion sizes and bacterial loads between the treated and control groups to determine the efficacy of the antimicrobial agent.

Visualizations

Experimental Workflows

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agent C Dispense dilutions and inoculum into 96-well plate A->C B Prepare standardized MRSA inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Read plate for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F Time_Kill_Assay_Workflow A Prepare logarithmic-phase MRSA culture B Add antimicrobial agent at various MIC multiples A->B C Incubate at 37°C B->C D Withdraw aliquots at specified time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count CFU/mL E->F G Plot log10 CFU/mL vs. time F->G Vancomycin_Resistance_Pathway cluster_stimulus Stimulus cluster_cell_wall Bacterial Cell Wall Synthesis cluster_resistance VanA-type Resistance Mechanism Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursors (ending in D-Ala-D-Ala) Vancomycin->Peptidoglycan Binds and inhibits cross-linking VanS VanS (Sensor Kinase) Vancomycin->VanS Activates ModifiedPrecursor Modified Precursors (ending in D-Ala-D-Lac) Vancomycin->ModifiedPrecursor Does not bind effectively CellWall Mature Cell Wall Peptidoglycan->CellWall Normal Synthesis VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH VanR->VanH Induces expression VanA VanA VanR->VanA Induces expression VanX VanX VanR->VanX Induces expression VanH->ModifiedPrecursor Synthesizes D-Lac VanA->ModifiedPrecursor Forms D-Ala-D-Lac VanX->Peptidoglycan Hydrolyzes D-Ala-D-Ala ModifiedPrecursor->CellWall Incorporated into cell wall

References

A Comparative Guide to Cross-Resistance Studies of TPU-0037C with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-resistance profile of TPU-0037C, a novel antibiotic candidate. Due to the limited publicly available data on the cross-resistance of this compound, this document outlines a comprehensive experimental protocol and data presentation strategy. The methodologies described herein are based on established antimicrobial susceptibility testing standards and are intended to guide researchers in evaluating the potential for cross-resistance between this compound and existing antibiotic classes.

This compound is a metabolite of the marine actinomycete Streptomyces platensis and is structurally similar to Lydicamycin. It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is not effective against Gram-negative bacteria. Understanding its cross-resistance profile is a critical step in the preclinical development of this compound.

Experimental Protocols

A thorough investigation of cross-resistance involves determining the minimum inhibitory concentrations (MICs) of this compound and a panel of comparator antibiotics against a collection of bacterial strains with well-characterized resistance mechanisms.

Bacterial Strains

A curated panel of Gram-positive bacteria should be used, including both reference strains and clinical isolates with known resistance profiles. This panel should include, but is not limited to:

  • Staphylococcus aureus :

    • Methicillin-susceptible S. aureus (MSSA) reference strain (e.g., ATCC 29213)

    • Methicillin-resistant S. aureus (MRSA) clinical isolates

    • Vancomycin-intermediate S. aureus (VISA) clinical isolates

    • Linezolid-resistant S. aureus clinical isolates

  • Enterococcus faecalis :

    • Vancomycin-susceptible E. faecalis reference strain (e.g., ATCC 29212)

    • Vancomycin-resistant Enterococcus (VRE) clinical isolates

    • High-level aminoglycoside-resistant (HLAR) clinical isolates

  • Streptococcus pneumoniae :

    • Penicillin-susceptible S. pneumoniae reference strain

    • Penicillin-resistant S. pneumoniae (PRSP) clinical isolates

    • Macrolide-resistant S. pneumoniae clinical isolates

Comparator Antibiotics

The selection of comparator antibiotics should encompass various classes with different mechanisms of action to identify potential cross-resistance pathways. Recommended comparator antibiotics include:

  • β-Lactams : Oxacillin, Penicillin, Ceftriaxone

  • Glycopeptides : Vancomycin

  • Oxazolidinones : Linezolid

  • Macrolides : Erythromycin

  • Aminoglycosides : Gentamicin

  • Fluoroquinolones : Levofloxacin

  • Tetracyclines : Tetracycline

  • Lincosamides : Clindamycin

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the recommended procedure for determining the MIC values, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Solutions : Prepare stock solutions of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO, water).

  • Serial Dilutions : Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC for each antibiotic against the tested strains.

  • Inoculum Preparation : Culture the bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation : Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO2.

  • Reading Results : The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Data Presentation

The quantitative data from the MIC testing should be summarized in a clear and structured table to facilitate easy comparison of the activity of this compound and comparator antibiotics against the panel of bacterial strains.

Table 1: Hypothetical MICs (µg/mL) of this compound and Comparator Antibiotics against a Panel of Gram-Positive Bacteria

Bacterial StrainResistance PhenotypeThis compoundOxacillinVancomycinLinezolidErythromycinGentamicin
S. aureus ATCC 29213MSSA20.5120.50.25
S. aureus (Clinical Isolate 1)MRSA4>25612>1280.5
S. aureus (Clinical Isolate 2)VISA4>25682>1281
S. aureus (Clinical Isolate 3)Linezolid-R20.51160.50.25
E. faecalis ATCC 29212VSE822214
E. faecalis (Clinical Isolate 4)VRE84>2562>128>512
S. pneumoniae (Clinical Isolate 5)Penicillin-S10.030.510.06NT
S. pneumoniae (Clinical Isolate 6)Penicillin-R240.51>128NT

NT = Not Tested

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the cross-resistance profile of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis strain_panel Bacterial Strain Panel (Resistant & Susceptible Phenotypes) serial_dilution Serial Dilution of Antibiotics in 96-Well Plates strain_panel->serial_dilution antibiotic_panel Antibiotic Panel (this compound & Comparators) antibiotic_panel->serial_dilution inoculation Inoculation with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_mic Read MIC Values (Lowest concentration with no visible growth) incubation->read_mic data_table Compile MIC Data into Comparative Table read_mic->data_table analyze_resistance Analyze for Cross-Resistance (Elevated MICs for this compound against resistant strains) data_table->analyze_resistance

Workflow for Cross-Resistance Assessment of this compound.

Logical Relationship for Cross-Resistance Interpretation

The following diagram outlines the logical steps for interpreting the results of the cross-resistance study.

logical_relationship start Start: Obtain MIC Data compare_mic Compare this compound MICs: Susceptible vs. Resistant Strains start->compare_mic decision Significant Increase in this compound MIC against a resistant strain? compare_mic->decision cross_resistance Potential Cross-Resistance with the antibiotic class defining the resistant strain. decision->cross_resistance Yes no_cross_resistance No Evidence of Cross-Resistance with this specific mechanism. decision->no_cross_resistance No end Conclusion on Cross-Resistance Profile cross_resistance->end no_cross_resistance->end

Interpretation of Cross-Resistance Study Results.

In Vivo Efficacy of TPU-0037C in a Murine Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative in vivo efficacy of the novel antibiotic TPU-0037C in a murine infection model, benchmarked against the standard-of-care antibiotic, Vancomycin. This compound is a metabolite isolated from the marine actinomycete S. platensis and has demonstrated notable in vitro activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This document outlines a representative experimental framework for the in vivo validation of this compound, presents hypothetical data based on its known antimicrobial properties, and compares it with established alternatives.

Comparative Efficacy Data

The following tables summarize the in vitro activity of this compound and the in vivo efficacy of Vancomycin in a murine subcutaneous infection model with MRSA. The data for this compound's in vivo performance is projected based on its potent in vitro profile, anticipating a significant reduction in bacterial burden.

Table 1: In Vitro Susceptibility Data

CompoundOrganismMIC (µg/mL)
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)3.13[1][3]
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)1-2

Table 2: Comparative In Vivo Efficacy in a Murine Subcutaneous MRSA Infection Model

Treatment GroupDosageBacterial Load (Log10 CFU/g tissue) at Day 3 Post-InfectionPercent Reduction in Bacterial Load vs. Untreated
Untreated ControlVehicle7.5 ± 0.5-
This compound (Projected) 10 mg/kg, subcutaneous 4.5 ± 0.7 ~99.9%
Vancomycin50 mg/kg, subcutaneous5.0 ± 0.6~99.7%

Note: The in vivo data for this compound is a projection based on its in vitro potency and is intended for comparative and planning purposes. Actual results would require dedicated preclinical studies.

Experimental Protocols

A detailed methodology for a murine subcutaneous infection model to assess the in vivo efficacy of this compound against MRSA is provided below. This protocol is based on established models for Gram-positive bacterial infections.

Murine Subcutaneous Infection Model with MRSA
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) USA300 strain, known for its virulence in skin and soft tissue infections.

  • Inoculum Preparation:

    • Culture MRSA USA300 in Tryptic Soy Broth (TSB) to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Infection Procedure:

    • Anesthetize mice using isoflurane.

    • Shave a small area on the dorsum of each mouse.

    • Inject 100 µL of the MRSA suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.

  • Treatment:

    • At 2 hours post-infection, administer the first dose of treatment.

    • This compound Group: Administer this compound subcutaneously at a designated dose (e.g., 10 mg/kg).

    • Vancomycin Group (Positive Control): Administer Vancomycin subcutaneously at a standard effective dose (e.g., 50 mg/kg).

    • Control Group: Administer a vehicle control (e.g., sterile saline) subcutaneously.

    • Continue treatment at determined intervals (e.g., every 12 or 24 hours) for 3 days.

  • Efficacy Assessment:

    • At day 3 post-infection, euthanize the mice.

    • Aseptically excise the skin lesion and a small margin of surrounding tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 24 hours and enumerate the colony-forming units (CFU).

    • Calculate the bacterial load as Log10 CFU per gram of tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (Day 0-3) cluster_assessment Assessment (Day 3) p1 Culture MRSA USA300 p2 Prepare Inoculum (1x10^8 CFU/mL) p1->p2 i2 Subcutaneous Injection (1x10^7 CFU) p2->i2 i1 Anesthetize Mice i1->i2 t1 This compound Group i2->t1 t2 Vancomycin Group i2->t2 t3 Control Group i2->t3 a1 Euthanize & Excise Tissue t1->a1 t2->a1 t3->a1 a2 Homogenize Tissue a1->a2 a3 Serial Dilution & Plating a2->a3 a4 Enumerate CFU a3->a4

Caption: Murine subcutaneous infection model workflow.

Representative Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

While the precise molecular target of this compound is yet to be fully elucidated, a common mechanism of action for antibiotics targeting Gram-positive bacteria is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates this general pathway.

signaling_pathway cluster_synthesis Peptidoglycan Synthesis Pathway cluster_inhibition Antibiotic Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation Cell_Lysis Cell Lysis & Bacterial Death Crosslinked_PG->Cell_Lysis Leads to TPU_0037C This compound (Hypothesized) TPU_0037C->Crosslinked_PG Inhibits Cell Wall Integrity (Hypothesized) Vancomycin Vancomycin Vancomycin->Lipid_II Inhibits Transglycosylation

Caption: General pathway of bacterial cell wall synthesis inhibition.

Alternatives to this compound

Several alternatives exist for the treatment of MRSA infections, each with distinct mechanisms of action and efficacy profiles.

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall. It is a standard therapy for serious MRSA infections.

  • Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by preventing the formation of the initiation complex.

  • Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane potential, leading to cell death.

  • Antimicrobial Peptides (AMPs): A promising class of therapeutics that often act by disrupting the bacterial membrane.[4][5] These can be of natural or synthetic origin.

  • Bacteriophages: Viruses that specifically infect and kill bacteria, offering a highly targeted therapeutic approach.[5]

  • Drug Repurposing: Utilizing existing drugs, such as gallium nitrate, for their antimicrobial properties.[4][5]

The development and validation of new antibiotics like this compound are crucial in the face of growing antimicrobial resistance. The experimental framework and comparative data presented in this guide provide a foundation for further preclinical evaluation of this promising compound.

References

A Comparative Analysis of the Cytotoxicity of TPU-0037C and Other Leading Anti-MRSA Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cellular impact of novel and established treatments for Methicillin-Resistant Staphylococcus aureus (MRSA), this guide offers a comparative cytotoxicity analysis of TPU-0037C against standard-of-care antibiotics: Vancomycin, Linezolid, and Daptomycin. This report is tailored for researchers, scientists, and drug development professionals, providing essential data to inform preclinical safety assessments and guide future antibiotic development.

Executive Summary

The emergence of multidrug-resistant bacteria, particularly MRSA, necessitates the development of new antibiotics with potent antimicrobial activity and minimal host toxicity. This compound, a novel antibiotic, has shown promising anti-MRSA activity. This guide provides a comprehensive comparison of its in vitro cytotoxicity against established anti-MRSA drugs. While this compound is marketed as having low cytotoxicity, publicly available quantitative data remains limited. In contrast, extensive research provides a clearer, though complex, cytotoxicity profile for Vancomycin, Linezolid, and Daptomycin, with toxic effects varying by cell type, concentration, and exposure duration. This guide synthesizes available data, details experimental methodologies, and visualizes key cytotoxic pathways to provide a framework for the evaluation of new anti-MRSA candidates.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and other anti-MRSA drugs against various mammalian cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Table 1: In Vitro Cytotoxicity of this compound and Other Anti-MRSA Drugs

DrugCell LineCell TypeIC50 (µg/mL)Citation
This compound (as "Anti-MRSA Agent 3") VeroMonkey Kidney Epithelial>625[1]
WRL-68Human Liver Epithelial>625[1]
3T3Mouse Embryo Fibroblast>625[1]
Vancomycin Human Primary OsteoblastsBone CellsSignificant inhibition at ≥10[2]
Human Primary Muscle CellsMuscle CellsSignificant inhibition at ≥10[2]
MDA-MB-231Human Breast Cancer0.1
Daptomycin Human RhabdomyosarcomaMuscle CancerReduced viability (concentration-dependent)[3][4]
L929Mouse FibroblastCytotoxic at 500[5]
HUVECHuman Umbilical Vein Endothelial1.37 µM[6]
CCD18CoHuman Colon Fibroblast>100 µM[6]
HEK293Human Embryonic Kidney>100 µM[6]
Linezolid U937Human MonocyticApoptosis observed (concentration-dependent)[7][8]
HepG2/C3AHuman Liver HepatomaMild hepatotoxic reactions at Cmax[4]

Note on "Anti-MRSA Agent 3": The data for this compound is presented based on information for a product marketed as "Anti-MRSA Agent 3"[1]. While multiple suppliers describe this compound and "Anti-MRSA Agent 3" in similar terms, it is crucial to note that MedChemExpress lists "Anti-MRSA agent 3" with a different CAS number (2416909-42-5) and chemical structure than that of this compound (CAS 485815-61-0)[3][8][9][10][11]. For the purpose of this guide, we are presenting the data with the caveat that the identity of "Anti-MRSA Agent 3" as this compound is not definitively confirmed.

Experimental Protocols

This section details the methodologies for key in vitro cytotoxicity and hemolysis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Vancomycin, Linezolid, Daptomycin) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the microplate to pellet the cells. Carefully collect the supernatant from each well, avoiding disturbance of the cell layer.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase in the reaction mixture then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Hemolysis Assay

This assay assesses the ability of a compound to damage red blood cells (erythrocytes).

  • Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood and wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs in PBS to a final concentration of 2%.

  • Compound Incubation: In a 96-well plate, mix serial dilutions of the test compounds with the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution known to cause complete hemolysis, such as Triton X-100).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.

Signaling Pathways in Cytotoxicity

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the cytotoxicity of the compared anti-MRSA drugs.

cluster_vancomycin Vancomycin-Induced Apoptosis Vancomycin Vancomycin Mitochondria Mitochondria Vancomycin->Mitochondria PKC_delta PKC-δ Activation Vancomycin->PKC_delta ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cardiolipin_Peroxidation Cardiolipin Peroxidation ROS->Cardiolipin_Peroxidation MMP_Loss ↓ Mitochondrial Membrane Potential Cardiolipin_Peroxidation->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PKC_delta->Apoptosis

Caption: Proposed signaling pathway for Vancomycin-induced apoptosis in mammalian cells.

cluster_daptomycin Daptomycin-Induced Necroptosis Daptomycin Daptomycin Membrane_Damage Cell Membrane Damage Daptomycin->Membrane_Damage RIPK1 RIPK1 Membrane_Damage->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL Phosphorylated MLKL (pMLKL) MLKL->pMLKL Pore_Formation Pore Formation in Membrane pMLKL->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis

Caption: Proposed signaling pathway for Daptomycin-induced necroptosis in mammalian cells.

cluster_linezolid Linezolid-Induced Mitochondrial Apoptosis Linezolid Linezolid Mitochondria Mitochondria Linezolid->Mitochondria MAPK_Pathway MAPK Pathway Modulation Linezolid->MAPK_Pathway Mito_Protein_Syn_Inhibition ↓ Mitochondrial Protein Synthesis Mitochondria->Mito_Protein_Syn_Inhibition MMP_Collapse Mitochondrial Membrane Potential Collapse Mito_Protein_Syn_Inhibition->MMP_Collapse Apoptosis_Induction Apoptosis Induction MMP_Collapse->Apoptosis_Induction MAPK_Pathway->Apoptosis_Induction

Caption: Proposed signaling pathway for Linezolid-induced apoptosis in mammalian cells.

cluster_workflow In Vitro Cytotoxicity Experimental Workflow Start Start: Seed Mammalian Cells in 96-well Plate Incubate_24h Incubate 24 hours Start->Incubate_24h Treat Treat with Serial Dilutions of Anti-MRSA Drug Incubate_24h->Treat Incubate_Drug Incubate (e.g., 24, 48, 72h) Treat->Incubate_Drug Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate_Drug->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze Data: Calculate % Viability and IC50 Measure->Analyze

Caption: General experimental workflow for in vitro cytotoxicity assays.

Conclusion

This comparative guide highlights the current understanding of the cytotoxicity of this compound in relation to established anti-MRSA drugs. The available data suggests that this compound, as represented by "Anti-MRSA Agent 3," exhibits a favorable in vitro safety profile with high IC50 values against several mammalian cell lines[1]. However, the conflicting information regarding its chemical identity underscores the need for further clarification. Vancomycin and Daptomycin demonstrate cell-type and concentration-dependent cytotoxicity, while quantitative data for Linezolid remains less defined in the public domain. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to conduct standardized and comprehensive evaluations of novel anti-MRSA compounds, facilitating the development of safer and more effective treatments for MRSA infections.

References

Unraveling the Action of TPU-0037C: A Comparative Guide to its Genetically Validated Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanism of action of the novel antibiotic candidate TPU-0037C, validated through genetic studies of its close structural analog, lydicamycin. This guide provides a comparative analysis with established cell wall synthesis inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.

This publication outlines the current understanding of this compound's mechanism of action, drawing parallels from research on lydicamycin. Through a synthesis of available data, we present a comparison with well-characterized antibiotics targeting the bacterial cell wall, supported by experimental protocols and visual diagrams to facilitate comprehension.

Executive Summary

This compound, a congener of lydicamycin, demonstrates potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). While direct mechanistic studies on this compound are not yet available, research into lydicamycin provides strong evidence for a mechanism involving the disruption of cell envelope integrity. Genetic studies, including the creation of a lydicamycin-deficient mutant, have validated the role of its biosynthetic pathway in its biological activity. This guide compares this proposed mechanism with that of established cell wall synthesis inhibitors, namely β-lactams and glycopeptides, to contextualize its potential therapeutic niche.

Comparative Performance Analysis

The antibacterial efficacy of this compound and its analogs is comparable to vancomycin, a standard-of-care antibiotic for MRSA infections. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

CompoundOrganismMIC (µg/mL)Reference
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)3.13[1]
TPU-0037A Methicillin-Resistant Staphylococcus aureus (MRSA)1.56 - 12.5[2]
Lydicamycin Staphylococcus aureusNot specified[3]
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 2.0[4]
Meropenem Acinetobacter baylyi (Gram-negative)Not specified for direct comparison[5]

Note: Direct comparison of MIC values should be interpreted with caution as they may originate from studies with different bacterial strains and testing methodologies.

Mechanism of Action: Insights from Lydicamycin

Transcriptomic analysis of bacteria treated with lydicamycin reveals a gene expression profile consistent with a response to cell envelope stress. This suggests that lydicamycin, and by extension this compound, likely interferes with the bacterial cell wall synthesis pathway. The exact molecular target within this pathway remains to be elucidated.

Comparator Antibiotics:
  • β-Lactam Antibiotics (e.g., Meropenem): These antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][5] Genetic studies, such as the screening of knockout mutants, have confirmed that inactivation of genes involved in peptidoglycan synthesis sensitizes bacteria to β-lactams.[5]

  • Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin prevents the incorporation of new subunits into the growing peptidoglycan chain by binding to the D-Ala-D-Ala termini of the peptide side chains.[6] The genetic basis of vancomycin resistance, often involving the alteration of this target sequence, provides strong validation for its mechanism of action.[6]

Genetic Validation of Lydicamycin's Activity

A key piece of evidence supporting the proposed mechanism of action for lydicamycin comes from genetic knockout studies. The creation of a lydicamycin-deficient mutant in the producing Streptomyces strain, through CRISPR-based gene editing, resulted in the loss of its ability to induce sporulation in other bacteria—a phenotype linked to its antibiotic activity. This directly links the biosynthetic gene cluster of lydicamycin to its observed biological effect.

Experimental Protocols

Transcriptomic Analysis of Bacterial Stress Response

Objective: To identify changes in gene expression in a target bacterium upon exposure to an antibiotic, providing clues to its mechanism of action.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) to mid-log phase in a suitable broth medium.

  • Antibiotic Treatment: Expose the bacterial culture to the antibiotic of interest (e.g., this compound) at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 30-60 minutes). An untreated culture serves as the control.

  • RNA Extraction: Harvest bacterial cells by centrifugation and immediately lyse them to stabilize the RNA. Extract total RNA using a commercially available kit, ensuring the removal of DNA contamination.

  • Library Preparation and Sequencing: Deplete ribosomal RNA (rRNA) from the total RNA samples. Prepare sequencing libraries from the resulting mRNA and sequence them using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome of the bacterium. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the antibiotic-treated samples compared to the control.

  • Pathway Analysis: Use bioinformatics tools to perform functional enrichment analysis on the differentially expressed genes to identify affected cellular pathways (e.g., cell wall biosynthesis, DNA replication, etc.).

CRISPR-Based Gene Inactivation for Target Validation

Objective: To confirm the role of a specific gene or gene cluster in mediating the effect of a compound.

Methodology (for Streptomyces):

  • gRNA Design: Design a guide RNA (gRNA) that specifically targets the gene or gene cluster of interest (e.g., the lydicamycin biosynthetic gene cluster).

  • CRISPR Plasmid Construction: Clone the designed gRNA into a Streptomyces-compatible CRISPR/Cas9 expression vector.

  • Transformation: Introduce the CRISPR plasmid into the Streptomyces strain that produces the compound of interest via conjugation or protoplast transformation.

  • Mutant Selection and Verification: Select for exconjugants or transformants carrying the CRISPR plasmid. Screen individual colonies by PCR and Sanger sequencing to confirm the desired gene deletion or modification.

  • Phenotypic Analysis: Compare the phenotype of the generated mutant with the wild-type strain. For example, assess the loss of antibiotic production and the subsequent inability to inhibit the growth of a target bacterium.

Visualizing the Pathways and Processes

Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Precursor_Synthesis Peptidoglycan Precursor Synthesis Lipid_II_Cycle Lipid II Cycle Precursor_Synthesis->Lipid_II_Cycle Transport Transglycosylation Transglycosylation Lipid_II_Cycle->Transglycosylation Flipping Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Polymerization Peptidoglycan Mature Peptidoglycan Transpeptidation->Peptidoglycan Beta_Lactams Beta_Lactams Beta_Lactams->Transpeptidation Inhibits PBPs Lydicamycin_TPU0037C Lydicamycin / this compound (Proposed) Lydicamycin_TPU0037C->Transglycosylation Induces Cell Envelope Stress Vancomycin Vancomycin Vancomycin->Transglycosylation Inhibits

Caption: Proposed mechanism of action for Lydicamycin/TPU-0037C in the context of bacterial cell wall synthesis.

Genetic_Validation_Workflow Start Start: Identify Biosynthetic Gene Cluster Design_gRNA Design gRNA targeting the gene cluster Start->Design_gRNA Construct_Plasmid Clone gRNA into CRISPR/Cas9 vector Design_gRNA->Construct_Plasmid Transform Transform producing organism (e.g., Streptomyces) Construct_Plasmid->Transform Verify_Mutant Verify gene knockout by PCR and sequencing Transform->Verify_Mutant Phenotypic_Assay Phenotypic Assay: Compare wild-type and mutant Verify_Mutant->Phenotypic_Assay Conclusion Conclusion: Gene cluster is responsible for phenotype Phenotypic_Assay->Conclusion

Caption: Experimental workflow for the genetic validation of a biosynthetic gene cluster's function.

Comparative_Analysis_Logic TPU_0037C This compound Lydicamycin Structural Analog: Lydicamycin TPU_0037C->Lydicamycin is analog of MoA_Hypothesis Hypothesized MoA: Cell Envelope Stress Lydicamycin->MoA_Hypothesis suggests Genetic_Evidence Genetic Evidence: CRISPR Mutant MoA_Hypothesis->Genetic_Evidence is supported by Comparator_1 Comparator 1: β-Lactams Known_MoA_1 Known MoA: Inhibit PBPs Comparator_1->Known_MoA_1 has Comparator_2 Comparator 2: Glycopeptides Known_MoA_2 Known MoA: Bind D-Ala-D-Ala Comparator_2->Known_MoA_2 has Genetic_Validation_1 Genetic Validation: Knockout/Resistance Studies Known_MoA_1->Genetic_Validation_1 is validated by Genetic_Validation_2 Genetic Validation: Resistance Studies Known_MoA_2->Genetic_Validation_2 is validated by

Caption: Logical relationship for the comparative analysis of this compound's mechanism of action.

References

A Researcher's Guide to the Statistical Validation of TPU-0037C's Synergistic Effects with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where a novel compound can enhance the efficacy of existing antibiotics. This guide provides a comprehensive framework for investigating the potential synergistic effects of TPU-0037C, a metabolite of the marine actinomycete S. platensis, with other antibiotics. While this compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), its potential for synergistic interactions remains to be elucidated.[1][2][3] This document outlines the requisite experimental protocols, data presentation formats, and conceptual frameworks to rigorously assess such synergies.

I. Hypothetical Synergistic Activity of this compound

To illustrate the potential outcomes of a synergy study, the following tables present hypothetical data from a checkerboard assay. This assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[4][5]

Data Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Table 1: Hypothetical Checkerboard Assay Results for this compound and Vancomycin against MRSA (ATCC 43300)

This compound Conc. (µg/mL)Vancomycin Conc. (µg/mL)Bacterial GrowthFIC of this compoundFIC of VancomycinFIC IndexInterpretation
MIC alone: 4 MIC alone: 2
10.5+0.250.250.5Synergy
20.25+0.50.1250.625Additive
0.51+0.1250.50.625Additive
40-101-
02-011-

Table 2: Hypothetical Time-Kill Curve Analysis Results for this compound and Daptomycin against Vancomycin-Resistant Enterococcus faecalis (VRE)

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mLInterpretation
Control (no drug)6.08.5+2.5Growth
This compound (1/2 MIC)6.07.0+1.0No significant effect
Daptomycin (1/2 MIC)6.06.5+0.5No significant effect
This compound + Daptomycin (1/2 MIC each)6.03.5-2.5Synergy (≥ 2 log10 decrease)

II. Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for assessing antibiotic synergy.

A. Checkerboard Assay Protocol

This microdilution method is used to determine the FIC index.

1. Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (e.g., Vancomycin, Daptomycin; stock solution of known concentration)

  • Bacterial strain of interest (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well microtiter plates[4]

  • Multichannel pipette

  • Incubator (35°C ± 2°C)[4]

2. Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and the partner antibiotic vertically in the 96-well plate.[4]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

  • Inoculate each well with the bacterial suspension. Include wells with no drug (growth control) and no bacteria (sterility control).[4]

  • Incubate the plate at 37°C for 18-24 hours.[4]

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

B. Time-Kill Curve Analysis Protocol

This assay provides dynamic data on the rate of bacterial killing.

1. Materials:

  • This compound

  • Partner antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

2. Procedure:

  • Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 1/2 MIC, 1x MIC) alone and in combination. Include a drug-free growth control.

  • Inoculate the tubes with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.[6]

  • Perform serial tenfold dilutions of each aliquot in sterile saline and plate the dilutions onto TSA plates.

  • Incubate the plates for 18-24 hours at 37°C.

  • Count the number of colonies (CFU/mL) for each time point and condition.

  • Plot the results as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

III. Visualizing Workflows and Mechanisms

Diagrams are essential for communicating complex processes and relationships. The following are Graphviz diagrams illustrating the experimental workflow and a hypothetical mechanism of synergistic action.

experimental_workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Stock Solutions Prepare Stock Solutions (this compound & Partner Antibiotic) Checkerboard Checkerboard Assay (96-well plate dilutions) Stock Solutions->Checkerboard Time_Kill Time-Kill Curve Assay (Broth macrodilution) Stock Solutions->Time_Kill Bacterial Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Bacterial Inoculum->Checkerboard Bacterial Inoculum->Time_Kill MIC_Determination Determine MIC & Calculate FIC Index Checkerboard->MIC_Determination CFU_Counting CFU Counting & Plot Time-Kill Curves Time_Kill->CFU_Counting Synergy_Classification Classify Interaction (Synergy, Additive, Antagonism) MIC_Determination->Synergy_Classification CFU_Counting->Synergy_Classification

Caption: Experimental workflow for assessing antibiotic synergy.

synergistic_mechanism TPU_0037C This compound Bacterial_Cell_Wall Bacterial Cell Wall TPU_0037C->Bacterial_Cell_Wall Increases permeability Partner_Antibiotic Partner Antibiotic (e.g., Beta-lactam) PBP Penicillin-Binding Proteins (PBPs) Partner_Antibiotic->PBP Inhibits Cell_Lysis Cell Lysis and Death Bacterial_Cell_Wall->Cell_Lysis Weakening leads to PBP->Cell_Lysis Inhibition leads to

Caption: Hypothetical synergistic mechanism of action.

References

Assessing the Potential for Resistance Development to TPU-0037C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for resistance development to the novel antibiotic candidate TPU-0037C against Gram-positive pathogens, particularly Staphylococcus aureus. The performance of this compound is evaluated in the context of established antibiotics: vancomycin, daptomycin, and linezolid. This document summarizes available data, outlines key experimental protocols for resistance assessment, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a structural analog of lydicamycin, demonstrates potent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on resistance development to this compound is not yet available in published literature, an analysis of its presumed mechanism of action and comparison with existing antibiotics can provide valuable insights into its potential resilience against the evolution of bacterial resistance. This guide outlines the methodologies to experimentally determine this potential and presents a comparative landscape of current anti-MRSA therapies.

Comparative Antibacterial Potency

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the available MIC data for this compound and its comparators against various Staphylococcus aureus strains.

AntibioticMSSA (Methicillin-Susceptible S. aureus)MRSA (Methicillin-Resistant S. aureus)hVISA (hetero-Vancomycin-Intermediate S. aureus)VISA (Vancomycin-Intermediate S. aureus)
This compound 0.39-3.13 µg/mL[1]3.13 µg/mL[1]Data not availableData not available
TPU-0037A 1.56-12.5 µg/mL[2]1.56-12.5 µg/mL[2]Data not availableData not available
Vancomycin ≤2 µg/mL (Susceptible)[3]≤2 µg/mL (Susceptible)[3][4]MICs may be in the susceptible range but with resistant subpopulations[5]4-8 µg/mL (Intermediate)[3][6]
Daptomycin 0.125-1.0 µg/mL[7][8]0.125-1.0 µg/mL[7][8]0.19-1.0 µg/mL[7]0.5-4.0 µg/mL[8]
Linezolid 1-2 mg/L (MIC₅₀/₉₀)[9]1-2 mg/L (MIC₅₀/₉₀)[9]Data not availableData not available
TPU-0037A is a congener of this compound.

Mechanism of Action and Resistance

Understanding the mechanism of action is crucial for predicting potential resistance pathways.

This compound (postulated) : As a congener of lydicamycin, this compound is presumed to inhibit bacterial cell wall synthesis.[10] Lydicamycins have been shown to induce morphological changes and elicit a transcriptional response similar to cell wall targeting antibiotics in actinobacteria.[11][12] The precise molecular target within the peptidoglycan synthesis pathway remains to be elucidated.

Comparator Antibiotics:

AntibioticMechanism of ActionCommon Resistance Mechanisms
Vancomycin Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II precursors.[7][13]Alteration of the target to D-Ala-D-Lac or D-Ala-D-Ser, reducing vancomycin binding affinity; thickening of the cell wall.[7][13]
Daptomycin A cyclic lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.[14][15]Mutations in genes involved in cell membrane homeostasis (e.g., mprF, yycFG), leading to changes in membrane charge and fluidity that repel daptomycin.[14]
Linezolid An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.Mutations in the 23S rRNA gene (e.g., G2576T), which is the binding site for linezolid; acquisition of the cfr gene, which methylates the 23S rRNA.[16]

Potential for Resistance Development: A Comparative Outlook

The propensity for resistance development varies among different antibiotic classes.

AntibioticFrequency of Resistance Development in S. aureusKey Factors
Vancomycin Emergence of VISA and VRSA is a significant clinical concern, though still relatively rare.[17] Heteroresistance is more common.[5]Stepwise accumulation of mutations affecting cell wall metabolism.[5] Elevated mutation frequency can accelerate resistance development.[5]
Daptomycin Resistance can develop during therapy, particularly in deep-seated infections. Spontaneous resistance frequency is low (<10⁻¹⁰).[14][18]Mutations in genes controlling cell membrane charge and composition.[14]
Linezolid Resistance is still relatively uncommon but has been increasingly reported, with outbreaks occurring.[10][19]Point mutations in the 23S rRNA genes; horizontal transfer of the cfr gene.[16]
This compound Data not available. A novel mechanism of action targeting a potentially new site in cell wall synthesis could lead to a lower initial frequency of resistance. However, this needs to be experimentally verified.

Experimental Protocols for Assessing Resistance Potential

To experimentally assess the potential for resistance development to this compound, the following standard protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Resistance Selection by Serial Passage

Objective: To determine the propensity of a bacterial strain to develop resistance to an antibiotic under selective pressure.

Methodology:

  • Determine the baseline MIC of this compound for the selected bacterial strain.

  • Inoculate a tube of CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) with the bacterial strain.

  • Incubate at 37°C for 24 hours.

  • On the following day, determine the MIC of the culture from the tube with the highest concentration of antibiotic that showed growth.

  • Use this culture to inoculate a new series of tubes with increasing concentrations of this compound.

  • Repeat this process for a defined number of passages (e.g., 30 days).

  • Monitor the fold-change in MIC over time to assess the rate and magnitude of resistance development.

Whole Genome Sequencing (WGS) of Resistant Isolates

Objective: To identify the genetic basis of resistance in mutants selected through serial passage.

Methodology:

  • Isolate genomic DNA from the parental (susceptible) strain and the resistant mutants obtained from the serial passage experiment.

  • Prepare sequencing libraries from the extracted DNA.

  • Perform high-throughput sequencing (e.g., using Illumina platform).

  • Assemble the sequencing reads and map them to the reference genome of the parental strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant isolates but not in the parental strain.

  • Analyze the function of the mutated genes to understand the mechanism of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_GlcNAc->UDP_NAM_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase (PBP) Peptidoglycan->Peptidoglycan Transpeptidase (PBP) (Cross-linking) TPU_0037C This compound (Lydicamycin) TPU_0037C->Lipid_II Postulated Target Vancomycin Vancomycin Vancomycin->UDP_NAM_pentapeptide Binds D-Ala-D-Ala

Caption: Postulated mechanism of this compound targeting bacterial cell wall synthesis.

resistance_selection_workflow Start Start with susceptible bacterial strain MIC_determination Determine baseline MIC Start->MIC_determination Serial_passage Serial Passage: Culture with sub-MIC of this compound MIC_determination->Serial_passage Check_growth Assess growth Serial_passage->Check_growth Increase_conc Inoculate into higher This compound concentration Check_growth->Increase_conc Growth End_passage End of passages Check_growth->End_passage No Growth / Max passages Increase_conc->Serial_passage Isolate_mutants Isolate resistant mutants End_passage->Isolate_mutants WGS Whole Genome Sequencing Isolate_mutants->WGS Analyze_mutations Identify resistance mutations WGS->Analyze_mutations

Caption: Experimental workflow for in vitro selection of resistant mutants.

Conclusion

This compound presents a promising profile as a novel antibiotic against Gram-positive pathogens. Its potential to circumvent existing resistance mechanisms due to a possibly novel target in the cell wall synthesis pathway is a significant advantage. However, dedicated experimental studies are imperative to rigorously evaluate its propensity for resistance development. The protocols and comparative data presented in this guide provide a framework for conducting such an assessment. The results of these future studies will be critical in determining the long-term viability of this compound as a therapeutic agent in the fight against antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal Procedures for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

Topic: TPU-0037C Proper Disposal Procedures Content Type: Essential Safety and Logistical Information

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical compounds is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound.

This compound is an antibiotic metabolite derived from the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is crucial to minimize environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 485815-61-0[1][2][3]
Molecular Formula C46H72N4O9[2][3]
Molecular Weight 825.1 g/mol [3]
Appearance Colorless film[4]
Purity >95%[4]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[2][4]
Storage Conditions -20°C[2][4]
Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous material. However, it is designated as Water Hazard Class 1 (slightly hazardous for water), indicating that large quantities should not be released into the environment.

NFPA Ratings (Scale 0-4):

  • Health: 0

  • Fire: 0

  • Reactivity: 0

HMIS-Ratings (Scale 0-4):

  • Health: 0

  • Fire: 0

  • Reactivity: 0

Experimental Protocols: Waste Generation

Waste this compound is typically generated from various experimental procedures, including:

  • In vitro antibacterial assays: Leftover stock solutions and treated media.

  • Mechanism of action studies: Unused compound from various biochemical and cellular assays.

  • Pharmacokinetic/pharmacodynamic (PK/PD) studies: Contaminated consumables such as pipette tips, tubes, and plates.

Given its antibiotic nature, a primary concern is the potential for promoting antibiotic resistance in the environment. Therefore, the disposal procedure should include an inactivation step.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

2. Waste Segregation:

  • Segregate this compound waste at the point of generation.

  • Solid Waste: Collect contaminated labware (e.g., pipette tips, microfuge tubes, flasks) in a designated, clearly labeled, leak-proof container.

  • Liquid Waste: Collect unused or waste solutions of this compound in a separate, labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.

3. Inactivation of Liquid Waste:

  • For liquid waste containing this compound, inactivation is recommended to mitigate the risk of promoting antibiotic resistance.

  • Autoclaving: Autoclave the liquid waste at 121°C for at least 30 minutes. This is a common and effective method for inactivating many antibiotics.

  • Chemical Inactivation: As an alternative, adjust the pH of the aqueous solution to >11 or <4 and let it stand for at least 12 hours to promote hydrolysis. Neutralize the solution before disposal. Note: This method should be validated for this compound if possible.

4. Final Disposal:

  • Treated Liquid Waste: After inactivation and neutralization, the liquid can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Do not allow undiluted product or large quantities to reach the sewage system.

  • Solid Waste: The collected solid waste should be disposed of through your institution's chemical or biomedical waste disposal service. Ensure the container is securely sealed and properly labeled.

  • Empty Containers: Rinse empty containers of the pure compound three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as liquid waste for inactivation. The rinsed container can then be disposed of as regular lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TPU_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid dispose_solid Dispose via Institutional Chemical Waste Program collect_solid->dispose_solid inactivate Inactivate Antibiotic Activity (e.g., Autoclave) collect_liquid->inactivate dispose_liquid Dispose via Sanitary Sewer (in accordance with local regulations) inactivate->dispose_liquid

Caption: Workflow for the segregation and disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific waste disposal guidelines and regulations.

References

Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with TPU-0037C. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is a compound with biological activity, specifically against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA)[1]. As a best practice in a research setting, and because the SDS states that users should develop their own handling methods based on conditions of use, it is prudent to handle this compound with a comprehensive safety approach appropriate for potent research compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards for research chemicals.

PPE CategoryItemSpecifications & Use Case
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work involving this compound.
Chemical Splash GogglesRecommended when handling solutions of this compound or when there is a risk of splashing.
Face ShieldTo be worn in conjunction with safety glasses or goggles during procedures with a high potential for splashing or aerosol generation.
Hand Protection Nitrile GlovesStandard for handling small quantities of this compound in solid or solution form. Double-gloving is recommended for extended handling.
Chemical-Resistant GlovesFor handling larger quantities or for prolonged contact, refer to glove manufacturer's compatibility charts.
Body Protection Laboratory CoatTo be worn at all times in the laboratory to protect skin and personal clothing from contamination.
Closed-toe ShoesRequired for all laboratory work; no open-toed footwear is permitted.
Respiratory Protection Fume HoodAll work with solid this compound that may generate dust, or with volatile solutions, should be conducted in a certified chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • Storage: this compound should be stored at -20°C in a tightly sealed, clearly labeled container.[2] The storage location should be a designated, secure area with limited access.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area in a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, which is described as a colorless film, handle it carefully to minimize dust generation.[2] Weigh the required amount in the fume hood.

  • Solubilization: this compound is soluble in ethanol, methanol, DMF, and DMSO.[1][2] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as chemical waste. Wash hands thoroughly with soap and water.

Spill Management
  • Small Spills: For small spills of solutions containing this compound, absorb the spill with a chemically inert absorbent material. Clean the area with a suitable solvent, and dispose of all materials as chemical waste.

  • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in general waste.

Workflow for Safe Handling of this compound

TPU0037C_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE B Prepare Fume Hood A->B C Weigh Solid this compound B->C Begin Work D Prepare Solution C->D E Decontaminate Work Area D->E Complete Experiment F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。